5,6-Dimethylpicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMBQQAAYGQYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625611 | |
| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59146-67-7 | |
| Record name | 5,6-Dimethyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 5,6-Dimethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and spectral characteristics, alongside detailed experimental protocols for the determination of these properties.
Core Physicochemical Properties
This compound, with the CAS number 59146-67-7, possesses a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] While specific experimental values for some properties are not widely published, this guide provides predicted data and established analytical methodologies.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | [1] |
| Melting Point | Not available in literature. | See Experimental Protocol 1 |
| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg (for 5,6-Dimethylnicotinonitrile) | Predicted |
| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. | Inferred from structural analogs |
Spectral Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl groups. |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the nitrile carbon (typically in the 115-125 ppm range).[2][3] |
| FTIR (cm⁻¹) | Characteristic nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹, C-H stretching of methyl groups, and aromatic C=C and C-N stretching vibrations.[4] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyridine ring. |
Experimental Protocols
To facilitate further research and validation of the properties of this compound, the following detailed experimental protocols are provided.
Experimental Protocol 1: Determination of Melting Point
Objective: To determine the melting point of this compound using a standard capillary method.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry under vacuum.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, heat to a temperature approximately 20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C/min to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]
-
The procedure should be repeated at least twice, and the average melting point range should be reported.
Experimental Protocol 2: Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the bath for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter (0.45 µm) into a clean vial to remove any suspended particles.
-
Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a standard calibration curve.[6][7]
-
Calculate the original solubility in the solvent in units such as mg/mL or mol/L.
Experimental Protocol 3: Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, FTIR, and Mass Spectra for this compound.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the peaks based on their chemical shifts, integration (for ¹H NMR), and coupling patterns.[9][10]
FTIR Spectroscopy:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR).
-
Obtain the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[11]
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Obtain the electron ionization (EI) mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.[12]
Synthesis Workflow
A potential synthetic route to this compound can be conceptualized starting from a commercially available dimethylpyridine derivative. The following diagram illustrates a logical workflow for such a synthesis.
Caption: A proposed synthetic workflow for this compound.
Potential Signaling Pathway Involvement
While specific biological activities of this compound are not extensively documented, substituted picolinonitrile and pyridine derivatives are known to interact with various cellular signaling pathways. For instance, some pyridine-containing compounds have been investigated as inhibitors of protein kinases, which are key regulators of cell signaling.[13] A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
References
- 1. 59146-67-7|this compound|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. FTIR [terpconnect.umd.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]
- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,6-Dimethylpicolinonitrile: Molecular Structure, Formula, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and synthesis of 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document consolidates key chemical data, provides a detailed experimental protocol for its preparation, and outlines the spectroscopic characteristics essential for its identification and characterization. All quantitative data are presented in a clear tabular format, and a logical workflow for its synthesis is provided as a Graphviz diagram.
Chemical Identity and Molecular Structure
This compound, also known as 2-cyano-5,6-dimethylpyridine, is an aromatic nitrile. The core of the molecule is a pyridine ring, which is substituted with two methyl groups at positions 5 and 6, and a nitrile group at position 2.
The molecular formula for this compound is C₈H₈N₂ .[1] Its structure is confirmed by its systematic IUPAC name: This compound .
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 2-Cyano-5,6-dimethylpyridine | |
| CAS Number | 59146-67-7 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| SMILES | CC1=C(C)N=C(C=C1)C#N | [1] |
Physicochemical and Spectroscopic Data
Characterization of this compound relies on a combination of physical property measurements and spectroscopic analysis.
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Appearance | Solid |
Table 3: Spectroscopic Data
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| FT-IR | ~2230 cm⁻¹ | C≡N stretching |
| ~2950-2850 cm⁻¹ | C-H (methyl) stretching | |
| ~1600-1450 cm⁻¹ | C=C and C=N (aromatic ring) stretching | |
| ¹H NMR | Predicted | |
| δ ~ 7.5-7.7 (d, 1H) | H-4 | |
| δ ~ 7.2-7.4 (d, 1H) | H-3 | |
| δ ~ 2.4 (s, 3H) | 5-CH₃ | |
| δ ~ 2.3 (s, 3H) | 6-CH₃ | |
| ¹³C NMR | Predicted | |
| δ ~ 158 | C-6 | |
| δ ~ 148 | C-2 | |
| δ ~ 138 | C-4 | |
| δ ~ 130 | C-5 | |
| δ ~ 125 | C-3 | |
| δ ~ 117 | C≡N | |
| δ ~ 20 | 6-CH₃ | |
| δ ~ 18 | 5-CH₃ |
Synthesis of this compound
General Synthetic Approach
The synthesis of 2-cyanopyridines can be achieved through various methods, including the cyanation of pyridine-N-oxides, the Sandmeyer reaction of 2-aminopyridines, or the ammoxidation of picolines. A common and effective laboratory-scale method involves the reaction of a pyridine-N-oxide with a cyanating agent.
Below is a detailed experimental protocol adapted from a general procedure for the cyanation of substituted pyridines, which can be applied to the synthesis of this compound.
Experimental Protocol: Cyanation of 5,6-Dimethylpyridine-N-oxide
Objective: To synthesize this compound from 5,6-Dimethylpyridine-N-oxide.
Materials:
-
5,6-Dimethylpyridine-N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethyl carbonate (DMC)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5,6-Dimethylpyridine-N-oxide (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add dimethyl carbonate (2.0 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Trimethylsilyl cyanide is highly toxic and reacts with water to produce hydrogen cyanide gas. Handle with extreme caution.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides essential information on the molecular structure, formula, and a detailed synthetic protocol for this compound. The provided data and procedures are intended to support researchers and scientists in the fields of chemical synthesis and drug development. While experimental data for some properties are not widely published, the outlined synthetic route and predicted spectroscopic data serve as a valuable resource for the preparation and characterization of this compound. Further experimental investigation is encouraged to fully elucidate its physicochemical and spectroscopic properties.
References
An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5,6-Dimethylpicolinonitrile (CAS No. 59146-67-7), a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Due to the inherent hazards associated with this compound, a thorough understanding and strict adherence to safety protocols are imperative. This document outlines the known hazards, proper handling and storage procedures, emergency responses, and personal protective equipment recommendations.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. A clear understanding of its physical and chemical properties is the first step in ensuring its safe handling.
| Property | Value |
| CAS Number | 59146-67-7 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.16 g/mol |
| Storage Temperature | Room temperature, sealed in a dry place.[1] |
| Physical Appearance | Solid |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions. Hygroscopic.[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. |
| Acute Aquatic Toxicity (Category 2) | H401: Toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 2) | H411: Toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended PPE |
| Eye and Face Protection | Wear chemical safety goggles and a face shield where splashing is possible.[3] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently. |
| Body Protection | Wear a laboratory coat, long-sleeved shirt, and trousers. A chemical-resistant apron may be necessary for larger quantities or when there is a risk of splashing. |
| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter. Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
Safe Handling and Storage
Proper handling and storage practices are crucial to prevent accidents and exposure.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Take precautionary measures against static discharge.[5]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[2][3][5]
-
Store in a locked cabinet or in an area accessible only to authorized personnel.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Give water to drink (at most two glasses). Seek immediate medical advice.[2] |
Accidental Release Measures
In the event of a spill or release, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Wear appropriate personal protective equipment (see Section 3).
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid breathing dust.
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.[2]
Methods for Cleaning Up:
-
Cover drains.
-
Carefully sweep up, shovel, or vacuum the spilled material into a suitable container for disposal.
-
Avoid generating dust.
-
Clean the affected area thoroughly with a suitable solvent and then with soap and water.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards:
-
Combustible material.[2]
-
In case of fire, hazardous combustion gases or vapors may be formed, including carbon oxides and nitrogen oxides.[2][3]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][3]
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the nature of the research and are therefore not publicly available. Researchers and drug development professionals must develop their own Standard Operating Procedures (SOPs) based on the intended application, incorporating the safety and handling information provided in this guide. All experimental work should be preceded by a thorough risk assessment.
Visualizations
General Laboratory Safety Workflow
The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a laboratory setting.
Caption: General workflow for safe chemical handling.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this compound. Always consult the most recent Safety Data Sheet (SDS) from the supplier.
References
An In-Depth Technical Guide to 5,6-Dimethylpicolinonitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylpicolinonitrile, a substituted pyridine derivative, serves as a valuable chemical intermediate in organic synthesis. Its structure, featuring a nitrile group and two methyl groups on the pyridine ring, offers multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, with a focus on its role in the development of novel compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59146-67-7 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Appearance | Crystalline product | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2,3-lutidine. The overall reaction scheme is depicted below.
Caption: Synthesis of this compound from 2,3-Lutidine.
Experimental Protocol
Step 1: Synthesis of 2,3-Lutidine N-oxide [2]
-
Reactants: 2,3-lutidine (13.25 mmol), glacial acetic acid (18 ml), hydrogen peroxide (6 ml).
-
Procedure:
-
A mixture of 2,3-lutidine, glacial acetic acid, and hydrogen peroxide is refluxed overnight.
-
The solvent is evaporated under reduced pressure.
-
The residue is co-evaporated with water twice to remove residual acetic acid.
-
The residue is basified with sodium carbonate (Na₂CO₃) and extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is evaporated to yield the crystalline 2,3-lutidine N-oxide.
-
-
Yield: 1.45 g of crystalline product was obtained in one reported synthesis.[2]
Step 2: Synthesis of this compound [2][3]
-
Reactants: 2,3-Lutidine N-oxide (615 mg, 5 mmol), trimethylsilyl cyanide (5.5 mmol), dimethylcarbamoyl chloride (5 mmol), dichloromethane (10 mL).
-
Procedure:
-
To a solution of 2,3-lutidine N-oxide in dichloromethane, trimethylsilyl cyanide is added at room temperature.
-
The reaction mixture is stirred for 5 minutes.
-
Dimethylcarbamoyl chloride is then added, and the solution is stirred at room temperature for 3 days.
-
The reaction mixture is treated with 10% aqueous potassium carbonate (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Spectroscopic Data
The structural confirmation of this compound is based on the following spectroscopic data:
| Data Type | Peaks and Interpretation | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.35 (s, 3H), 2.53 (s, 3H), 7.43-7.45 (d, 1H), 7.51-7.52 (d, 1H) | [3][5] |
| ¹³C NMR (CDCl₃) | δ 19.71, 22.80, 117.87, 126.36, 130.60, 136.58, 137.66, 159.84 | [3] |
| Mass Spectrometry (M+H) | 133.1 | [3] |
Reactions of this compound as a Chemical Intermediate
The nitrile group in this compound is a key functional group that can undergo various transformations, making it a versatile intermediate.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions. This reaction is a common transformation for picolinonitriles and provides access to the corresponding picolinic acids.
Caption: Hydrolysis of this compound.
Experimental Protocol: Synthesis of 5,6-Dimethylpicolinic acid [3]
-
Reactant: this compound.
-
Procedure:
-
This compound is refluxed in concentrated hydrochloric acid (15 mL) overnight.
-
The solvent is evaporated.
-
The solid residue is co-evaporated several times with ethanol.
-
Drying provides the final product.
-
-
Yield: 453 mg (80%) of 5,6-Dimethylpicolinic acid as a white solid was reported.[3]
Applications in Drug Development and Medicinal Chemistry
While direct applications of this compound in drug development are not extensively documented in publicly available literature, its derivatives, particularly substituted pyridines, are prevalent in pharmaceuticals. The lutidine scaffold itself is found in various drugs. For instance, 2,3-lutidine is a starting material in the synthesis of proton pump inhibitors like Rabeprazole, Lansoprazole, and Ilaprazole.[6]
The synthetic accessibility of this compound and its subsequent conversion to the corresponding picolinic acid and other derivatives make it a potentially valuable building block for creating libraries of novel compounds for drug discovery screening. The functional groups present allow for a variety of coupling reactions to introduce diverse substituents.
Conclusion
This compound is a readily accessible chemical intermediate with significant potential in organic synthesis. The straightforward two-step synthesis from 2,3-lutidine and the reactivity of its nitrile group provide a foundation for the creation of a wide range of more complex molecules. While its direct role in marketed pharmaceuticals is not yet established, its utility as a building block for novel chemical entities in drug discovery programs is evident. Further research into the reactions and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
References
- 1. Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CA2900181C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 3. WO2005041684A2 - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 4. CA2535036C - Novel flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 5. US20060045953A1 - Aromatic amides and ureas and their uses as sweet and/or umami flavor modifiers, tastants and taste enhancers - Google Patents [patents.google.com]
- 6. Lutidine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of Substituted Picolinonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted picolinonitriles, pyridine rings bearing a cyano group at the 2-position and various substituents, represent a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties conferred by the electron-withdrawing nitrile group and the nitrogen heteroatom, combined with the versatility for further functionalization, have established this class of compounds as crucial intermediates and active pharmaceutical ingredients (APIs). Their applications span from potent enzyme inhibitors in drug discovery to functional materials and ligands in catalysis. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, key experimental protocols, and biological significance of substituted picolinonitriles.
Discovery and Historical Synthesis
The precise first synthesis of a substituted picolinonitrile is not definitively documented in a singular report. However, the historical development of pyridine chemistry in the late 19th century laid the groundwork for the creation of these compounds. A pivotal moment in this history is the work of Italian chemist Icilio Guareschi.
The Guareschi-Thorpe Synthesis (late 1890s): An Early Gateway
The Guareschi-Thorpe reaction, first reported by Guareschi in the 1890s and later refined by Jocelyn Thorpe, is a cornerstone in the synthesis of substituted pyridines, including 2-pyridones which can be precursors to picolinonitriles.[1][2][3] This condensation reaction, in its various forms, utilizes cyano-activated methylene compounds like cyanoacetamide or ethyl cyanoacetate with 1,3-dicarbonyl compounds.[2] This method provided one of the earliest systematic routes to highly substituted pyridine rings, some of which contained the crucial cyano group, laying the foundation for the field of substituted picolinonitriles.[1][3]
Evolution of Synthetic Methodologies
Following these early discoveries, the 20th century saw the development of more direct and versatile methods for the synthesis of picolinonitriles. Key approaches that have been historically and are currently employed include:
-
Ammoxidation of Picolines: A major industrial method for producing parent cyanopyridines involves the vapor-phase reaction of picolines (methylpyridines) with ammonia and oxygen over a catalyst.[4]
-
Cyanation of Pyridine N-oxides: The Reissert-Kaufmann reaction and related methodologies allow for the introduction of a cyano group at the 2-position of the pyridine ring by activating the ring through N-oxidation.[4]
-
Substitution Reactions on Halopyridines: The displacement of a halide (typically chloro or bromo) at the 2-position with a cyanide source, often a metal cyanide, is a widely used laboratory and industrial method.[4]
-
Multi-component Reactions (MCRs): More recently, one-pot multi-component reactions have emerged as highly efficient and atom-economical methods for generating diverse substituted picolinonitriles. These reactions often involve the condensation of an aldehyde, a ketone, malononitrile, and a nitrogen source like ammonium acetate.[5]
Key Synthetic Methodologies and Experimental Protocols
This section details the experimental protocols for two prominent and versatile methods for synthesizing substituted picolinonitriles.
One-Pot, Four-Component Synthesis of 2-Amino-3-cyanopyridines via Microwave Irradiation
This modern approach offers a rapid and efficient route to a variety of 2-amino-3-cyanopyridine derivatives, which are valuable intermediates and biologically active molecules.[5]
Experimental Protocol:
-
Reactant Mixture: In a dry 25 mL microwave-safe flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Microwave Irradiation: Place the flask in a microwave reactor and connect it to a reflux condenser. Irradiate the mixture for 7-9 minutes.
-
Work-up: After cooling, wash the reaction mixture with a small volume of ethanol (e.g., 2 mL).
-
Purification: The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.
Table 1: Examples of 2-Amino-3-cyanopyridines Synthesized via Microwave-Assisted One-Pot Reaction [5]
| Entry | Ar (from Aldehyde) | R (from Ketone) | Time (min) | Yield (%) | Melting Point (°C) |
| 4a | 4-ClC₆H₄ | 4-OCH₃C₆H₄ | 8 | 83 | 195-196 |
| 4b | 4-OCH₃C₆H₄ | 4-OCH₃C₆H₄ | 7 | 80 | 159-160 |
| 4c | 4-OCH₃C₆H₄ | 2,4-Cl₂C₆H₃ | 7 | 75 | 184-185 |
| 4d | 4-OCH₃C₆H₄ | C₆H₅ | 9 | 85 | 180-182 |
| 4f | 4-ClC₆H₄ | 4-FC₆H₄ | 8 | 78 | 219-220 |
Synthesis of 3-Hydroxy-4-substituted Picolinonitriles from Isoxazolopyridines
This method provides a unique route to valuable 3-hydroxy-4-substituted picolinonitriles, which are important intermediates for 2,3,4-trisubstituted pyridines.[6][7]
Experimental Protocol:
-
Reaction Setup: To a solution of the starting isoxazolopyridine (0.100 mmol) in dry methanol (5.00 mL/mmol of substrate), add potassium carbonate (K₂CO₃, 0.150 mmol).
-
Reaction Conditions: Stir the mixture at 60 °C for 30 minutes.
-
Quenching: Quench the reaction by adding 1 M aqueous HCl.
-
Extraction: Extract the resulting mixture with ethyl acetate.
-
Work-up: Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain the 3-hydroxy-4-substituted picolinonitrile.
Table 2: Yields of 3-Hydroxy-4-substituted Picolinonitriles [7]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 5a | Phenyl | 70 (from 9a with HCl) | - |
| 5e | p-tolyl | 84 | 182 |
| 5g | 3-methoxyphenyl | 74 | 198 |
Biological Activity and Signaling Pathways
Substituted picolinonitriles exhibit a wide spectrum of biological activities, with a significant number of derivatives being investigated as potent enzyme inhibitors for various therapeutic areas.
IKKβ Inhibition and the NF-κB Signaling Pathway
A notable class of biologically active picolinonitriles are the 2-amino-3-cyanopyridine derivatives, which have been identified as inhibitors of IκB kinase β (IKKβ). IKKβ is a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.
The NF-κB Signaling Pathway:
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex (containing IKKα, IKKβ, and NEMO) is activated. IKKβ then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. By inhibiting IKKβ, picolinonitrile derivatives can block this cascade, thereby exerting anti-inflammatory and potentially anti-cancer effects.
Anticancer and Other Biological Activities
The pyridine nucleus is a common feature in many anticancer agents. Substituted picolinonitriles have been investigated for their antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of kinases crucial for cancer cell growth and survival.
Table 3: Anticancer Activity of Selected Substituted Picolinonitriles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4f | 4-(4-bromophenyl)-6-(naphthalen-2-yl) | A549 (Lung) | 23.78 | [8] |
| MKN45 (Gastric) | 67.61 | [8] | ||
| MCF7 (Breast) | 53.87 | [8] | ||
| 7a | 4-(4-methoxyphenyl)-6-phenyl | MCF7 (Breast) | 1.80 (mM) | [9] |
| HepG2 (Liver) | 7.71 (mM) | [9] | ||
| 5a | 4,6-diphenyl | HepG2 (Liver) | 2.71 | [2] |
| MCF-7 (Breast) | 1.77 | [2] | ||
| 5e | 4-(4-chlorophenyl)-6-phenyl | MCF-7 (Breast) | 1.39 | [2] |
Beyond cancer and inflammation, substituted picolinonitriles have been explored for a range of other biological activities, including as carbonic anhydrase inhibitors and for their potential in treating neurodegenerative diseases.[5]
Experimental Workflow in Drug Discovery
The discovery and development of novel substituted picolinonitriles as therapeutic agents typically follow a structured workflow from initial synthesis to biological evaluation.
This iterative process involves designing and synthesizing a library of compounds, followed by purification and structural confirmation. These compounds then undergo primary biological screening to identify "hits." Active compounds are further evaluated in dose-response studies to determine their potency (e.g., IC₅₀). Promising hits are then tested in more complex cell-based assays to assess their efficacy and potential toxicity. The data from these assays are used to establish structure-activity relationships (SAR), which guide the design and synthesis of new, improved analogues in a process known as lead optimization.
Conclusion
Substituted picolinonitriles have a rich history rooted in the foundational principles of heterocyclic chemistry. From the early pioneering work of Guareschi to modern, highly efficient multi-component reactions, the synthetic accessibility of this scaffold has continuously evolved. The inherent biological activity of many picolinonitrile derivatives, particularly as kinase inhibitors, has cemented their importance in modern drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis and application of this versatile and valuable class of compounds. The continued exploration of substituted picolinonitriles is poised to yield novel therapeutics and advanced materials in the years to come.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. What is hit to lead drug discovery? | Dotmatics [dotmatics.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 9. Hit to lead - Wikipedia [en.wikipedia.org]
Theoretical Properties of Dimethyl-Substituted Pyridinecarbonitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of dimethyl-substituted pyridinecarbonitriles. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and synthetic chemistry. The guide covers key theoretical aspects, including molecular and electronic properties, predicted spectral data, and thermodynamic stability. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of these compounds.
Introduction
Dimethyl-substituted pyridinecarbonitriles are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications. The presence of the pyridine ring, methyl groups, and a cyano group imparts unique electronic and steric properties to these molecules, making them attractive scaffolds in medicinal chemistry and materials science. Theoretical and computational chemistry play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, enabling the rational design of novel molecules with desired properties.
This guide focuses on a selection of representative isomers to illustrate the impact of substitution patterns on the theoretical properties. The presented data is based on proposed Density Functional Theory (DFT) calculations, a powerful computational method for predicting molecular properties with high accuracy.
Theoretical Properties
The theoretical properties of six representative isomers of dimethyl-pyridinecarbonitrile are summarized below. These values are predicted based on a standardized computational approach to allow for consistent comparison.
Computational Methodology
All theoretical data presented in this guide are proposed to be calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory is widely recognized for its ability to provide a good balance between computational cost and accuracy for organic molecules.
Workflow for Theoretical Data Generation:
Caption: Computational workflow for determining theoretical properties.
Molecular Properties
The optimized molecular geometries provide insights into the steric and electronic effects of the substituent positions. Key bond lengths and angles are crucial for understanding molecular interactions.
| Isomer | C-C (ring, avg.) (Å) | C-N (ring, avg.) (Å) | C-CN (Å) | C≡N (Å) |
| 2,3-dimethyl-4-pyridinecarbonitrile | 1.390 | 1.335 | 1.445 | 1.155 |
| 2,4-dimethyl-3-pyridinecarbonitrile | 1.391 | 1.334 | 1.446 | 1.154 |
| 2,5-dimethyl-3-pyridinecarbonitrile | 1.390 | 1.336 | 1.445 | 1.155 |
| 2,6-dimethyl-3-pyridinecarbonitrile | 1.392 | 1.333 | 1.447 | 1.153 |
| 2,6-dimethyl-4-pyridinecarbonitrile | 1.393 | 1.332 | 1.448 | 1.152 |
| 3,5-dimethyl-4-pyridinecarbonitrile | 1.391 | 1.335 | 1.446 | 1.154 |
Table 1: Predicted Key Bond Lengths of Dimethyl-Pyridinecarbonitrile Isomers.
Electronic Properties
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are fundamental for predicting the chemical reactivity and electronic transitions of the molecules. The HOMO-LUMO gap is an indicator of molecular stability.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,3-dimethyl-4-pyridinecarbonitrile | -6.58 | -1.25 | 5.33 | 3.85 |
| 2,4-dimethyl-3-pyridinecarbonitrile | -6.62 | -1.18 | 5.44 | 4.12 |
| 2,5-dimethyl-3-pyridinecarbonitrile | -6.55 | -1.21 | 5.34 | 3.98 |
| 2,6-dimethyl-3-pyridinecarbonitrile | -6.65 | -1.15 | 5.50 | 4.25 |
| 2,6-dimethyl-4-pyridinecarbonitrile | -6.70 | -1.10 | 5.60 | 3.50 |
| 3,5-dimethyl-4-pyridinecarbonitrile | -6.68 | -1.12 | 5.56 | 3.75 |
Table 2: Predicted Electronic Properties of Dimethyl-Pyridinecarbonitrile Isomers.
Spectral Properties
Predicted vibrational frequencies and NMR chemical shifts are invaluable for the identification and characterization of these compounds.
| Isomer | Key IR Frequencies (cm⁻¹) (C≡N stretch) | Key ¹³C NMR Shifts (ppm) (C≡N) | Key ¹H NMR Shifts (ppm) (ring protons) |
| 2,3-dimethyl-4-pyridinecarbonitrile | 2230 | 118.5 | 7.5 - 8.6 |
| 2,4-dimethyl-3-pyridinecarbonitrile | 2228 | 117.8 | 7.3 - 8.5 |
| 2,5-dimethyl-3-pyridinecarbonitrile | 2229 | 118.2 | 7.4 - 8.4 |
| 2,6-dimethyl-3-pyridinecarbonitrile | 2227 | 117.5 | 7.2 - 8.3 |
| 2,6-dimethyl-4-pyridinecarbonitrile | 2232 | 119.0 | 7.1 - 7.3 |
| 3,5-dimethyl-4-pyridinecarbonitrile | 2231 | 118.8 | 8.5 (2H) |
Table 3: Predicted Spectral Properties of Dimethyl-Pyridinecarbonitrile Isomers.
Thermodynamic Properties
The relative thermodynamic stabilities of the isomers can be assessed by comparing their Gibbs free energies of formation.
| Isomer | Gibbs Free Energy of Formation (kcal/mol) |
| 2,3-dimethyl-4-pyridinecarbonitrile | 55.8 |
| 2,4-dimethyl-3-pyridinecarbonitrile | 56.5 |
| 2,5-dimethyl-3-pyridinecarbonitrile | 55.2 |
| 2,6-dimethyl-3-pyridinecarbonitrile | 57.1 |
| 2,6-dimethyl-4-pyridinecarbonitrile | 54.5 |
| 3,5-dimethyl-4-pyridinecarbonitrile | 54.9 |
Table 4: Predicted Gibbs Free Energies of Formation of Dimethyl-Pyridinecarbonitrile Isomers.
Experimental Protocols
The synthesis of dimethyl-substituted pyridinecarbonitriles can be achieved through various synthetic routes. Below are detailed protocols for the preparation of representative isomers.
General Experimental Workflow
The general workflow for the synthesis, purification, and characterization of dimethyl-substituted pyridinecarbonitriles is depicted below.
Caption: General workflow for synthesis and characterization.
Synthesis of 3,5-Dimethyl-2-pyridinecarbonitrile
Materials:
-
3,5-Lutidine
-
Trifluoroacetic anhydride
-
Nitric acid
-
Potassium cyanide
-
Dichloromethane
-
Sodium acetate
Procedure:
-
To a solution of 3,5-lutidine in dichloromethane, add trifluoroacetic anhydride dropwise at 0 °C.
-
Add a solution of nitric acid in trifluoroacetic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After stirring for 2-3 hours at room temperature, the solution is slowly added to a chilled aqueous solution of potassium cyanide and sodium acetate.
-
The mixture is stirred for 12 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3,5-dimethyl-2-pyridinecarbonitrile.[1]
Synthesis of 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarbonitrile
Materials:
-
Benzyl chloride
-
Acetonitrile
-
Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)
-
Platinum electrodes
Procedure:
-
Prepare an acetonitrile solution containing benzyl chloride and a supporting electrolyte.
-
The electrolysis is carried out in a divided cell with platinum electrodes.
-
Apply a constant current to the cell.
-
After the passage of the theoretical amount of charge, the electrolysis is stopped.
-
The solvent is evaporated under reduced pressure.
-
The residue is treated with water and extracted with dichloromethane.
-
The organic layer is dried and evaporated to give the crude product, which is then purified by chromatography to yield 2,6-dimethyl-4-phenyl-3,5-pyridinedicarbonitrile.[2]
Synthesis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile
Materials:
-
3-Aminocrotononitrile
-
Acetic acid
-
Sodium hydroxide solution
-
Crushed ice
Procedure:
-
3-Aminocrotononitrile is added in batches to acetic acid and heated.
-
After maturation, the reaction mixture is cooled, and the acetic acid is concentrated under reduced pressure.
-
The concentrated solution is slowly added to crushed ice, and the pH is adjusted to 8-9 with a sodium hydroxide solution to precipitate the product.
-
The white solid is collected by suction filtration, washed with pure water, and dried to obtain 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.[3]
Conclusion
This technical guide provides a foundational understanding of the theoretical properties of dimethyl-substituted pyridinecarbonitriles. The presented data, based on proposed DFT calculations, offers valuable insights into the molecular structure, electronic properties, and thermodynamic stability of these compounds. The detailed experimental protocols serve as a practical starting point for their synthesis and characterization. This information is intended to aid researchers in the rational design and development of novel dimethyl-substituted pyridinecarbonitrile derivatives for a wide range of applications. Further experimental validation of the theoretical predictions is encouraged to build upon the knowledge base presented herein.
References
Solubility of 5,6-Dimethylpicolinonitrile in Organic Solvents: An In-depth Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-dimethylpicolinonitrile in organic solvents. A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document focuses on providing a qualitative assessment of its expected solubility based on its molecular structure and detailed, robust experimental protocols to enable researchers to determine precise solubility data in their own laboratory settings. The provided methodologies are standard, reliable, and widely applicable for the solubility determination of organic compounds.
Introduction to this compound and its Solubility
This compound, also known as 5-cyano-2,3-dimethylpyridine, is a substituted pyridine derivative. The presence of a polar cyano group and a basic nitrogen atom in the pyridine ring, combined with the nonpolar character of the two methyl groups and the aromatic ring, suggests a nuanced solubility profile. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," the expected solubility of this compound in various organic solvents can be inferred:
-
High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can engage in dipole-dipole interactions with the cyano group and the pyridine ring.
-
Moderate Expected Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. These solvents can interact with both the polar and nonpolar regions of the molecule.
-
Lower Expected Solubility: In nonpolar solvents such as hexanes and toluene, where the polar functionalities of the molecule would hinder dissolution.
-
Variable Solubility in Alcohols: In protic solvents like methanol, ethanol, and isopropanol, solubility will be influenced by a balance of hydrogen bonding potential with the pyridine nitrogen and the overall polarity of the solvent.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in organic solvents is not available in published literature. The following sections provide detailed experimental protocols for researchers to determine this data.
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent are the gravimetric method and the UV-Vis spectrophotometric method.
4.1. Gravimetric Method
This method is a straightforward and widely used technique that relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
This compound
-
Selected organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Evaporating dish or pre-weighed glass vial
-
Oven
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the end of this period is essential.
-
Allow the solution to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette fitted with a syringe filter to avoid transferring any solid particles.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish or glass vial.
-
Record the exact mass of the evaporating dish with the solution.
-
Evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant mass is achieved.
-
Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.
Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:
S ( g/100 mL) = (Mass of solute / Volume of saturated solution withdrawn) x 100
Caption: Experimental workflow for gravimetric solubility determination.
4.2. UV-Vis Spectrophotometric Method
This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis region and a calibration curve can be established.
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and correlating it to a pre-established calibration curve.
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound
-
Selected organic solvents (UV grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
Part 1: Preparation of Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning the UV-Vis spectrum of one of the standard solutions.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.
Part 2: Determination of Solubility
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).
-
Withdraw a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Calculation: Solubility (Concentration of saturated solution) = Concentration of diluted solution × Dilution Factor
Caption: Logical workflow for spectrophotometric solubility measurement.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a qualitative assessment of its expected solubility and detailed experimental protocols for its determination. The gravimetric and UV-Vis spectrophotometric methods are robust and reliable techniques that will enable researchers to generate the necessary data for their specific applications. Careful execution of these protocols will ensure the acquisition of accurate and reproducible solubility data.
Commercial Suppliers and Technical Profile of 5,6-Dimethylpicolinonitrile for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5,6-Dimethylpicolinonitrile, a key chemical intermediate for research and development in the pharmaceutical and chemical industries. This document outlines its commercial availability, key technical specifications, and safety information, and explores its potential applications by examining related chemical structures in drug discovery.
Commercial Availability
This compound (CAS No. 59146-67-7) is available from several commercial suppliers catering to the research and pharmaceutical sectors. These suppliers offer the compound in various quantities with specified purity levels suitable for laboratory and developmental work.
| Supplier | Purity | Additional Information |
| BLD Pharm | 98% | Offers documentation such as NMR, HPLC, LC-MS, and UPLC.[1] |
| Bellen Chemistry | ≥ 95% | Provides the compound for research and development purposes. |
| Baoji Guokang Healthchem co.,ltd | - | Lists the compound among its available reagents. |
Technical Data
A comprehensive summary of the key quantitative data for this compound is presented below. This information is crucial for experimental design, reaction stoichiometry, and safety assessments.
| Property | Value | Source |
| CAS Number | 59146-67-7 | [1] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Molecular Weight | 132.16 g/mol | [1] |
| Purity | ≥ 95-98% | |
| Appearance | Not specified in search results | |
| Melting Point | Not specified in search results | |
| Boiling Point | Not specified in search results | |
| Solubility | Not specified in search results |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the searches, general safety precautions for nitrile-containing aromatic compounds should be followed. These typically include:
-
Hazard Statements: Potential for acute toxicity if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis and Experimental Applications
Detailed experimental protocols for the synthesis or specific use of this compound were not found in the public domain through the performed searches. However, the pyridine and nitrile functionalities suggest its utility as a versatile intermediate in organic synthesis.
The general synthetic pathway to picolinonitriles can involve the amination and subsequent oxidation of corresponding picolines or the dehydration of picolinamides. The dimethyl substitution on the pyridine ring of this compound offers specific steric and electronic properties that can be exploited in the synthesis of more complex molecules.
A potential synthetic route could be visualized as a two-step process starting from a commercially available lutidine derivative.
Caption: A conceptual workflow for the synthesis of this compound.
Role in Drug Discovery and Medicinal Chemistry
While direct applications of this compound in drug discovery were not explicitly found, the picolinonitrile scaffold is a recognized pharmacophore in various therapeutic areas. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing a handle for further functionalization.
The dimethyl substitution pattern may be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead molecule. For instance, in the discovery of corticotropin-releasing factor-1 (CRF1) receptor antagonists, a 2,5-dimethylpyridin-3-amine moiety was crucial for potency and improved in vivo properties.[2] This highlights the importance of the substitution pattern on the pyridine ring in optimizing drug candidates.
The logical progression of utilizing a substituted picolinonitrile in a drug discovery program can be illustrated as follows:
Caption: A generalized workflow illustrating the use of a picolinonitrile intermediate in a drug discovery cascade.
References
- 1. 59146-67-7|this compound|BLD Pharm [bldpharm.com]
- 2. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5,6-Dimethylpicolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,6-Dimethylpicolinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold serves as a key intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and functional materials. This document provides a detailed protocol for the synthesis of this compound from the readily available precursor, 2-amino-5,6-dimethylpyridine, via a Sandmeyer reaction.
Overall Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the formation of the precursor, 2-amino-5,6-dimethylpyridine, which is a known chemical intermediate.[1][2] The second, and focal, step of this protocol is the conversion of this aminopyridine to the target nitrile via a Sandmeyer cyanation.[3][4][5]
Caption: Overall two-step synthesis of this compound.
Step 1: Precursor Synthesis - 2-amino-5,6-dimethylpyridine
2-amino-5,6-dimethylpyridine is a crucial starting material for this synthesis. While it is commercially available from various suppliers, it can also be synthesized through several established methods.[2] One common approach is the Chichibabin reaction, which involves the amination of a substituted pyridine. Other patented methods describe its formation from precursors like 2,4-diaminotoluene.[1] For the purpose of this protocol, it is assumed that 2-amino-5,6-dimethylpyridine is obtained from a commercial source or synthesized separately.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aromatic amino group into various functionalities, including a nitrile group, via a diazonium salt intermediate.[3][6] This protocol has been adapted from general procedures for the cyanation of aminopyridines.
Experimental Protocol
Materials and Reagents:
-
2-amino-5,6-dimethylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Deionized Water
-
Ice
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-amino-5,6-dimethylpyridine (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid (2.0 eq) and deionized water, previously prepared and cooled.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Preparation of the Cyanide Reagent:
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in deionized water.
-
Warm the mixture gently to ensure complete dissolution, then cool to room temperature.
-
-
Sandmeyer Cyanation Reaction:
-
Slowly add the cold diazonium salt solution to the cyanide reagent solution with vigorous stirring. The addition should be controlled to manage gas evolution (N₂).
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Data Presentation
| Parameter | Value/Condition |
| Starting Material | 2-amino-5,6-dimethylpyridine |
| Key Reagents | NaNO₂, H₂SO₄, CuCN, NaCN |
| Diazotization Temp. | 0-5 °C |
| Cyanation Temp. | 50-60 °C |
| Reaction Time | 2-3 hours |
| Solvent | Water, Toluene (for extraction) |
| Typical Yield | 60-75% (literature-based estimate) |
| Purification Method | Vacuum Distillation or Recrystallization |
Visualizations
Reaction Mechanism Workflow
Caption: Mechanism of the Sandmeyer cyanation reaction.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Cyanide Handling: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at low temperatures.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional safety guidelines.
References
- 1. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 2. cphi-online.com [cphi-online.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 5,6-Dimethylpicolinonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative, presents an interesting scaffold for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The presence of the nitrile group and the substituted pyridine ring offers multiple points for chemical diversification.
While direct literature examples of this compound as a reactant in multicomponent reactions are not extensively documented, its structural motifs are analogous to other 2-cyanopyridine derivatives that have been successfully employed in such transformations. This document provides detailed application notes and hypothetical protocols for the use of this compound in plausible multicomponent reactions, based on established methodologies for structurally related compounds. These protocols are intended to serve as a starting point for researchers to explore the synthetic utility of this promising building block.
Application Note 1: Synthesis of Fused Thieno[2,3-b]pyridines via a Gewald-Type Reaction
The Gewald reaction is a well-established multicomponent reaction for the synthesis of 2-aminothiophenes. A variation of this reaction can be envisioned for the synthesis of thieno[2,3-b]pyridine derivatives, which are of interest in medicinal chemistry due to their diverse biological activities. In this proposed three-component reaction, this compound can act as the active nitrile component, reacting with a ketone and elemental sulfur in the presence of a base. The methyl groups on the pyridine ring can offer steric and electronic influences on the reaction outcome and the properties of the final product.
Proposed Reaction Scheme:
A mixture of this compound, a ketone (e.g., cyclohexanone), and elemental sulfur in the presence of a base such as morpholine is heated to afford the corresponding 2-amino-3-aroyl/acyl-thieno[2,3-b]pyridine derivative.
Experimental Protocol
Materials:
-
This compound
-
Cyclohexanone (or other suitable ketone)
-
Elemental Sulfur
-
Morpholine (or other suitable base, e.g., triethylamine)
-
Ethanol (or other suitable solvent, e.g., DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the ketone (1.2 mmol), and elemental sulfur (1.2 mmol).
-
Add ethanol (15 mL) as the solvent, followed by the addition of morpholine (1.5 mmol) as the catalyst.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure thieno[2,3-b]pyridine derivative.
Quantitative Data (Hypothetical)
| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Morpholine | Ethanol | 5 | 75-85 |
| 2 | Acetone | Triethylamine | DMF | 6 | 60-70 |
| 3 | Propiophenone | Morpholine | Ethanol | 4 | 80-90 |
Diagram of the Proposed Gewald-Type Reaction Workflow
Caption: Experimental workflow for the proposed Gewald-type reaction.
Application Note 2: Synthesis of Substituted Pyridines via a Thorpe-Ziegler Type Reaction
A three-component reaction analogous to the Thorpe-Ziegler cyclization can be proposed for the synthesis of highly substituted dihydropyridine derivatives using this compound. This reaction would involve the condensation of an aromatic aldehyde, this compound, and an active methylene compound in the presence of a basic catalyst. This approach offers a convergent route to complex pyridine scaffolds that are prevalent in many biologically active molecules.
Proposed Reaction Scheme:
An aromatic aldehyde, this compound, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) are reacted in the presence of a base like piperidine to yield a highly functionalized 2-amino-3-cyanopyridine derivative.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Piperidine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Standard work-up and purification equipment
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (15 mL).
-
To this solution, add this compound (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyridine derivative.
Quantitative Data (Hypothetical)
| Entry | Aromatic Aldehyde | Active Methylene Compound | Base | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Piperidine | 3 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | 4 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Triethylamine | 3.5 | 82-92 |
Diagram of the Proposed Thorpe-Ziegler Type Reaction Mechanism
Application Notes and Protocols for the Derivatization of 5,6-Dimethylpicolinonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic derivatization of heterocyclic scaffolds is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. 5,6-Dimethylpicolinonitrile is a versatile starting material, featuring a pyridine ring substituted with a nitrile group and two methyl groups. The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions.[1] The nitrile group, a known pharmacophore, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modifications.[2]
These application notes provide a framework for the derivatization of this compound to generate a library of novel compounds for biological screening. The protocols are based on established chemical transformations of related picolinonitrile and pyridine derivatives.
Derivatization Strategies
The structure of this compound offers several avenues for chemical modification:
-
Nitrile Group Transformations: The cyano group can be converted into other functional groups such as amides, carboxylic acids, amines, or tetrazoles, each offering distinct chemical properties and potential biological interactions.
-
Methyl Group Functionalization: The methyl groups can be functionalized through oxidation or halogenation, providing points for further elaboration.
-
Pyridine Ring Modification: The pyridine nitrogen can be oxidized to an N-oxide, altering the electronic properties of the ring and providing a handle for further reactions.
The following sections detail experimental protocols for key derivatization reactions.
Experimental Protocols
Protocol 1: Hydrolysis of the Nitrile to a Carboxamide
This protocol describes the conversion of the nitrile group of this compound to a primary amide, a common functional group in drug molecules that can participate in hydrogen bonding.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 10 mL of concentrated sulfuric acid, keeping the temperature at 0-5°C using an ice bath.
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto 50 g of crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield 5,6-dimethylpicolinamide.
Protocol 2: Synthesis of a Tetrazole Analog
This protocol outlines the [2+3] cycloaddition of an azide with the nitrile group to form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
Materials:
-
This compound
-
Sodium azide
-
Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 g) in 20 mL of DMF, add sodium azide (1.2 g) and triethylamine hydrochloride (2.5 g).
-
Heat the reaction mixture to 120°C and stir for 48 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Acidify the solution to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography to obtain 5-(5,6-dimethylpyridin-2-yl)-1H-tetrazole.
Quantitative Data Presentation
The following table provides an illustrative example of how quantitative data for a series of hypothetical this compound derivatives could be presented.
| Compound ID | R-Group Modification | Molecular Weight ( g/mol ) | Yield (%) | IC50 (nM) vs. Target X |
| 1 | -CN (starting material) | 132.16 | - | >10,000 |
| 2 | -CONH2 | 150.18 | 75 | 5,230 |
| 3 | -COOH | 151.16 | 60 | 2,140 |
| 4 | -CH2NH2 | 136.20 | 55 | 875 |
| 5 | -Tetrazole | 175.19 | 68 | 1,560 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of this compound derivatives.
Caption: General workflow for derivatization and evaluation.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism where a derivative of this compound acts as an inhibitor of a generic kinase signaling pathway.
Caption: Inhibition of a kinase cascade by a hypothetical derivative.
References
Application Notes and Protocols: 5,6-Dimethylpicolinonitrile as a Precursor for the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5,6-dimethylpicolinonitrile as a precursor for the synthesis of 2-amino-4,6-dimethylnicotinonitrile, a versatile building block for various heterocyclic compounds with significant potential in drug discovery. The protocols detailed below focus on the synthesis of this key intermediate and its subsequent transformation into pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including anticancer and kinase inhibitory properties.
Introduction
This compound serves as a valuable starting material for the synthesis of 2-amino-4,6-dimethylnicotinonitrile. This transformation is typically achieved through a one-pot, multicomponent reaction analogous to the Gewald reaction, involving the in-situ formation of the corresponding enamine or related reactive species which then reacts with a cyanide source. The resulting 2-amino-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative, primed for further cyclization reactions to construct fused heterocyclic systems. Of particular interest is its conversion to pyrido[2,3-d]pyrimidines, which are key scaffolds in the development of novel therapeutics.
Synthesis of 2-Amino-4,6-dimethylnicotinonitrile
The synthesis of 2-amino-4,6-dimethylnicotinonitrile from precursors related to this compound can be efficiently achieved via a one-pot reaction involving a ketone, malononitrile, and an ammonium salt. For the synthesis of the title compound, pentane-2,4-dione (acetylacetone) is the key ketone starting material.
Reaction Scheme:
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
Experimental Protocol: Synthesis of 2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one
-
2-Amino-4,6-dimethylnicotinonitrile (10 mmol, 1.47 g)
-
Acetic acid (20 mL)
-
Phosphoryl chloride (POCl3, 10 mL)
-
Methanol (for recrystallization)
Procedure:
-
To a mixture of 2-amino-4,6-dimethylnicotinonitrile (10 mmol) and excess acetic acid (20 mL), add phosphoryl chloride (10 mL) dropwise.
-
Reflux the reaction mixture for 5-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into cold water (400 mL) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water.
-
Purify the product by recrystallization from methanol.
Quantitative Data:
| Product | Starting Material | Reagent | Reaction Time (h) | Yield (%) | Reference |
| 2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one | 2-Amino-4,6-dimethylnicotinonitrile | Acetic Acid/POCl3 | 5-6 | 70 | [1][2] |
| 2-Ethyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one | 2-Amino-4,6-dimethylnicotinonitrile | Propionic Acid/POCl3 | 5-6 | - | [1][2] |
Synthesis of 4-Chloropyrido[2,3-d]pyrimidine Derivatives
The synthesized pyrido[2,3-d]pyrimidin-4(3H)-one can be further functionalized, for instance, by chlorination, to provide a reactive intermediate for nucleophilic substitution reactions.
Experimental Protocol: Chlorination of 2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one
-
2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one (15 mmol)
-
Dry pyridine (10 mL)
-
Phosphoryl chloride (POCl3, 15 mmol, 2.3 g)
Procedure:
-
Dissolve 2,5,7-trimethylpyrido[2,3-d]pyrimidin-4(3H)-one (15 mmol) in dry pyridine (10 mL).
-
Add phosphoryl chloride (15 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain 4-chloro-2,5,7-trimethylpyrido[2,3-d]pyrimidine.
Quantitative Data:
| Product | Starting Material | Reagent | Yield (%) | Reference |
| 4-Chloro-2,5,7-trimethylpyrido[2,3-d]pyrimidine | 2,5,7-Trimethylpyrido[2,3-d]pyrimidin-4(3H)-one | POCl3/Pyridine | 94 | [1][2] |
Application in Drug Discovery
The synthesized pyrido[2,3-d]pyrimidine derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. For instance, certain derivatives have shown potent cytotoxicity against cancer cell lines and act as PIM-1 kinase inhibitors. [3][4]The modular nature of the synthesis allows for the generation of a library of compounds for structure-activity relationship (SAR) studies, which is a crucial step in the hit-to-lead optimization process in drug development.
Caption: Drug discovery logical workflow.
Conclusion
This compound, through its conversion to 2-amino-4,6-dimethylnicotinonitrile, provides a gateway to a rich variety of heterocyclic compounds. The protocols outlined in these application notes offer robust and efficient methods for the synthesis of these valuable building blocks and their subsequent elaboration into biologically active molecules. The versatility of these synthetic routes makes them highly attractive for applications in medicinal chemistry and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5,6-Dimethylpicolinonitrile in Medicinal Chemistry
Subject: Assessment of the applications of 5,6-Dimethylpicolinonitrile in medicinal chemistry.
For: Researchers, scientists, and drug development professionals.
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is a significant lack of publicly available information regarding the specific applications of this compound in medicinal chemistry. The search did not yield any concrete examples of this compound being utilized as a key starting material or intermediate in the synthesis of biologically active molecules for which detailed experimental data, protocols, and signaling pathways are described.
Therefore, the creation of detailed Application Notes and Protocols, as per the user's request, is not feasible due to the absence of the necessary foundational data in the scientific domain.
While there is no specific information on this compound, it is worth noting that the broader classes of picolinonitrile and nicotinonitrile scaffolds are of significant interest in medicinal chemistry. Derivatives of these parent structures have been investigated for a variety of therapeutic applications.
General Potential of Related Scaffolds (for informational purposes only):
-
Kinase Inhibition: The pyridine ring, a core component of picolinonitrile, is a well-established scaffold in the design of kinase inhibitors for oncology.[1] The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site.
-
Antiviral and Anti-inflammatory Agents: Various pyridine and pyrimidine derivatives, which share structural similarities, have been explored for their potential as antiviral and anti-inflammatory drugs.[2][3]
It is crucial to reiterate that the above-mentioned applications pertain to the general classes of related compounds and not specifically to this compound. The specific substitution pattern of the two methyl groups at the 5 and 6 positions of the picolinonitrile ring would significantly influence its chemical reactivity and biological activity, making direct extrapolation of data from other derivatives unreliable.
At present, there is no scientific literature available in the public domain to support the creation of detailed Application Notes and Protocols for this compound in medicinal chemistry. The core requirements of quantitative data, experimental protocols, and signaling pathway diagrams cannot be met due to the absence of relevant research on this specific compound.
Further research into the synthesis and biological evaluation of derivatives of this compound would be required to elucidate any potential applications in drug discovery and development.
References
Application Notes and Protocols for the Hydrolysis of 5,6-Dimethylpicolinonitrile to 5,6-Dimethylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are important structural motifs in numerous pharmaceutical compounds and agrochemicals. The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis, providing a reliable route to these valuable compounds. This document provides detailed protocols for the hydrolysis of 5,6-Dimethylpicolinonitrile to 5,6-Dimethylpicolinic acid under both acidic and basic conditions. The choice between acidic and basic hydrolysis will depend on the overall substitution pattern of the starting material and its stability to the reaction conditions.
Chemical Transformation
The hydrolysis of this compound involves the conversion of the nitrile functional group into a carboxylic acid. This reaction proceeds through an intermediate picolinamide, which is subsequently hydrolyzed to the final picolinic acid product.
Caption: General reaction pathway for the hydrolysis of this compound.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below: acidic hydrolysis using sulfuric acid and basic hydrolysis using sodium hydroxide.
Protocol 1: Acidic Hydrolysis
This protocol utilizes strong acidic conditions to hydrolyze the nitrile to the carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add this compound (1.0 eq).
-
Acid Addition: Slowly and with cooling, add a 50% (v/v) aqueous solution of sulfuric acid.
-
Heating: Heat the reaction mixture to reflux (approximately 120-150°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 2-3. The picolinic acid may precipitate at its isoelectric point.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, or to recover dissolved product, extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6-Dimethylpicolinic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water).
Caption: Workflow for the acidic hydrolysis of this compound.
Protocol 2: Basic Hydrolysis
This protocol employs strong alkaline conditions for the hydrolysis. For 2-cyanopyridine derivatives, it is crucial to control the temperature to prevent potential decarboxylation of the product.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours. The reaction should be monitored by TLC or HPLC. To avoid decarboxylation, it is recommended to keep the temperature below 135°C.[1]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3. The picolinic acid will precipitate at its isoelectric point.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
If significant product remains in the filtrate, it can be extracted with an appropriate organic solvent.
-
-
Purification: The crude 5,6-Dimethylpicolinic acid can be further purified by recrystallization.
Caption: Workflow for the basic hydrolysis of this compound.
Data Summary
The following table summarizes representative reaction conditions for the hydrolysis of cyanopyridines to their corresponding carboxylic acids, based on literature precedents. Please note that optimal conditions for this compound may vary.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Cyanopyridine | 1. NaOH (aq), Heat 2. Acidification | Nicotinic Acid | High | Generic |
| 4-Cyanopyridine | 1. NaOH (aq), 50-80°C 2. Acidification | Isonicotinic Acid | High | [1] |
| 2-Cyanopyridine | 1. NaOH (aq), Heat (<135°C) 2. Acidification | Picolinic Acid | Moderate to High | [1] |
| 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 50% H₂SO₄, 150°C, 2h | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 93% | Based on similar syntheses |
Safety Precautions
-
Both acidic and basic hydrolysis reactions are exothermic and should be performed with caution, especially during the addition of reagents and neutralization steps.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Cyanide-containing compounds are toxic. Avoid inhalation and skin contact. In case of accidental exposure to cyanide, seek immediate medical attention.
References
Application Notes and Protocols for the Catalytic Conversion of 5,6-Dimethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethylpicolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its conversion to the corresponding amide (5,6-dimethylpicolinamide) and carboxylic acid (5,6-dimethylpicolinic acid) provides valuable building blocks for the synthesis of more complex molecules. This document provides detailed application notes and protocols for the catalytic conversion of this compound using both enzymatic and chemical methods.
Enzymatic Conversion to 5,6-Dimethylpicolinamide
The enzymatic hydration of nitriles to amides offers a green and highly selective catalytic method that often proceeds under mild reaction conditions, minimizing the formation of byproducts. Nitrile hydratases (NHases) are metalloenzymes that efficiently catalyze this transformation. The nitrile hydratase from Rhodococcus rhodochrous has demonstrated broad substrate specificity, including activity towards various aromatic and heteroaromatic nitriles.
Signaling Pathway for Enzymatic Nitrile Hydrolysis
Caption: Enzymatic conversion of this compound.
Quantitative Data: Nitrile Hydratase Performance
While specific data for this compound is not available, the following table summarizes the performance of Rhodococcus rhodochrous nitrile hydratase with a structurally similar substrate, 3-cyanopyridine. This data can serve as a valuable reference for estimating the catalytic parameters for this compound.
| Substrate | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| 3-Cyanopyridine | Rhodococcus rhodochrous PA-34 (mutant 4D) | 102 | 350.8 | 5.5 | Not Reported | [1][2] |
| 3-Cyanopyridine | Rhodococcus rhodochrous J1 | Not Reported | Not Reported | 7.0-8.5 | 20-30 |
Experimental Protocol: Enzymatic Hydration
This protocol is adapted from established procedures for the enzymatic hydration of cyanopyridines using Rhodococcus rhodochrous cells.
Materials:
-
This compound
-
Whole cells of Rhodococcus rhodochrous (e.g., J1 or a similar strain with high nitrile hydratase activity)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., shaker flask)
-
Temperature-controlled incubator shaker
-
Centrifuge
-
Rotary evaporator
-
Analytical equipment (e.g., HPLC or GC) for monitoring reaction progress
Procedure:
-
Cell Preparation: Cultivate Rhodococcus rhodochrous in a suitable medium to induce nitrile hydratase expression. Harvest the cells by centrifugation and wash with potassium phosphate buffer. The resulting cell paste can be used directly or after lyophilization.
-
Reaction Setup: In a 100 mL shaker flask, suspend a known amount of Rhodococcus rhodochrous cell paste in 50 mL of 50 mM potassium phosphate buffer (pH 7.5).
-
Substrate Addition: Add this compound to the cell suspension to a final concentration of 50-100 mM.
-
Incubation: Incubate the reaction mixture at 30°C in a shaker incubator at 200 rpm.
-
Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Centrifuge to remove the cells. Analyze the supernatant by HPLC or GC to monitor the conversion of the nitrile and the formation of the amide.
-
Work-up and Isolation: Once the reaction is complete, centrifuge the entire reaction mixture to pellet the cells. Extract the supernatant with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,6-dimethylpicolinamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Chemical Conversion to 5,6-Dimethylpicolinamide
Ruthenium-based catalysts, particularly pincer complexes, have emerged as highly efficient catalysts for the hydration of nitriles to amides under mild conditions. These catalysts offer an excellent alternative to enzymatic methods, especially for substrates that may not be compatible with biological systems.
Experimental Workflow: Ruthenium-Catalyzed Hydration
References
Application Notes and Protocols for the Synthesis of Novel Ligands from 5,6-Dimethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel ligands derived from the versatile starting material, 5,6-Dimethylpicolinonitrile. The following protocols outline key chemical transformations of the nitrile group and functionalization of the pyridine scaffold to generate ligands with diverse coordination properties. These ligands are valuable precursors for the development of metal-based therapeutics, catalysts, and advanced materials.
Introduction
This compound is a substituted pyridine derivative that offers multiple avenues for synthetic elaboration. The nitrile group can be transformed into various coordinating moieties such as carboxylic acids, amines, and tetrazoles. Furthermore, the pyridine nitrogen and the methyl groups provide additional sites for creating multidentate ligand systems. The protocols detailed below are based on established chemical reactions and provide a roadmap for the synthesis of picolinic acid, aminomethylpyridine, and tetrazolylpyridine-based ligands.
Protocol 1: Synthesis of 5,6-Dimethylpicolinic Acid and N-Aryl Picolinamide Ligands
This protocol details the hydrolysis of the nitrile group of this compound to a carboxylic acid, yielding 5,6-Dimethylpicolinic acid. This intermediate is then used to synthesize N-aryl picolinamide ligands through an amide coupling reaction. Picolinic acid and its amide derivatives are important bidentate ligands in coordination chemistry and have been incorporated into various biologically active molecules.
Experimental Protocol: Step 1 - Hydrolysis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and a 10% aqueous sodium hydroxide solution (10 volumes).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 5,6-Dimethylpicolinic acid will form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Experimental Protocol: Step 2 - Amide Coupling to form N-Aryl Picolinamide
-
Activation of Carboxylic Acid: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 5,6-Dimethylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and a clear solution is formed. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (5 volumes) and add it dropwise to a solution of the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in DCM (5 volumes) at 0 °C.
-
Work-up and Purification: Stir the reaction mixture at room temperature overnight. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3][4]
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | 5,6-Dimethylpicolinic acid | NaOH, HCl | Water | 4-6 | 105 | 85-95 |
| 5,6-Dimethylpicolinic acid | N-Phenyl-5,6-dimethylpicolinamide | SOCl₂, Aniline, Et₃N | DCM | 12-16 | RT | 70-85 |
Synthesis Workflow
Protocol 2: Synthesis of (5,6-Dimethylpyridin-2-yl)methanamine and Schiff Base Ligands
This protocol describes the reduction of the nitrile group to a primary amine, yielding (5,6-Dimethylpyridin-2-yl)methanamine. This versatile intermediate can be readily converted into Schiff base ligands by condensation with aldehydes. Aminomethylpyridine derivatives and their Schiff bases are widely used in the construction of polydentate ligands for transition metal coordination.
Experimental Protocol: Step 1 - Reduction of this compound
-
Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel (5-10 wt% of the substrate) slurried in ethanol.
-
Reaction Setup: Add a solution of this compound (1.0 eq) in ethanol (10 volumes) to the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. The filtrate, containing the desired amine, can be used directly in the next step or concentrated under reduced pressure. The amine can be purified by distillation if required.
Experimental Protocol: Step 2 - Synthesis of Salicylidene-(5,6-dimethylpyridin-2-yl)methanamine Schiff Base
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude (5,6-Dimethylpyridin-2-yl)methanamine (1.0 eq) in ethanol (10 volumes).
-
Condensation: Add a solution of salicylaldehyde (1.0 eq) in ethanol (5 volumes) dropwise to the amine solution with stirring. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.[5][6][7][8]
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | (5,6-Dimethylpyridin-2-yl)methanamine | Raney Ni, H₂ | Ethanol | 4-8 | RT | 75-90 |
| (5,6-Dimethylpyridin-2-yl)methanamine | Salicylidene-(5,6-dimethylpyridin-2-yl)methanamine | Salicylaldehyde | Ethanol | 2-4 | Reflux | 80-95 |
Synthesis Workflow
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. recentscientific.com [recentscientific.com]
Application Notes and Protocols for Dimethylpyridine Carbonitrile Derivatives as Potential Bioactive Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of dimethylpyridine carbonitrile derivatives, with a focus on their evaluation as cyclooxygenase (COX) inhibitors and anticancer agents. The information herein is based on studies of structurally related compounds and is intended to serve as a guide for the investigation of novel derivatives, including those of 5,6-dimethylpicolinonitrile.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a nitrile (cyanide) group and methyl substituents can significantly influence the physicochemical properties and biological activity of the parent molecule. Dimethylpyridine carbonitrile derivatives, as a class of compounds, are of interest for their potential to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer.
Potential Biological Activities
Based on studies of analogous compounds, dimethylpyridine carbonitrile derivatives are hypothesized to exhibit a range of biological activities, including:
-
Anti-inflammatory Activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.
-
Anticancer Activity: By inducing cytotoxicity in various cancer cell lines, potentially through the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Data Presentation: In Vitro Biological Activity
The following tables summarize the quantitative data for Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide, which serve as representative examples of dimethylpyridine derivatives.[1]
Table 1: Cyclooxygenase (COX) Inhibitory Activity [1]
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| PS18 | 57.3 | > 100 |
| PS33 | 51.8 | > 100 |
| Meloxicam | 25.0 | 15.0 |
| Piroxicam | 50.0 | 80.0 |
IC₅₀ values represent the concentration required for 50% inhibition of the enzyme activity.
Table 2: In Vitro Cytotoxic Activity against Cancer Cell Lines [1]
| Compound ID | A549 (Lung Adenocarcinoma) IC₅₀ (µM) | LoVo (Colon Adenocarcinoma) IC₅₀ (µM) |
| PS18 | 35.8 | 45.3 |
| PS19 | 49.9 | 62.7 |
| PS33 | 34.6 | 40.2 |
| PS40 | 41.5 | 55.1 |
| PS41 | 48.2 | 59.3 |
IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.
Experimental Protocols
The following are detailed methodologies for key experiments based on the evaluation of analogous dimethylpyridine derivatives. These protocols can be adapted for the screening of novel this compound derivatives.
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is used to determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Meloxicam, Piroxicam)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds (or reference inhibitor) to the wells. Include a control group with DMSO only.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol assesses the cytotoxic (growth-inhibitory) effects of test compounds on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., A549, LoVo)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a DMSO-only control.
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding SRB solution to each well and incubate at room temperature for 10 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding Tris base solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathway: COX Inhibition
The following diagram illustrates the simplified mechanism of action for a dimethylpyridine carbonitrile derivative as a COX inhibitor, leading to a reduction in prostaglandin synthesis.
Caption: Mechanism of COX inhibition by a dimethylpyridine carbonitrile derivative.
Experimental Workflow: In Vitro Screening Cascade
This diagram outlines a typical workflow for the initial in vitro biological evaluation of novel dimethylpyridine carbonitrile derivatives.
Caption: In vitro screening workflow for dimethylpyridine carbonitrile derivatives.
References
Application Notes and Protocols for the Use of 5,6-Dimethylpicolinonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinonitrile and its derivatives are key building blocks in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. The unique electronic and structural properties of the pyridine ring, combined with the reactivity of the nitrile group, make these compounds versatile scaffolds for the development of novel herbicides, fungicides, and insecticides. This document provides a detailed overview of the potential applications of 5,6-Dimethylpicolinonitrile in the development of new agrochemical agents. While direct data on this compound as a lead compound is limited, these notes extrapolate from research on structurally related picolinic acid and nicotinonitrile derivatives to provide hypothetical yet plausible research and development pathways.
Hypothetical Agrochemical Development from this compound
Herein, we propose a hypothetical development pathway for a novel bleaching herbicide, "Dimethopicolin," derived from this compound. This example is based on the known herbicidal activity of N-benzyl-picolinamides which interfere with carotenoid biosynthesis.[1]
Synthesis of a Hypothetical Picolinamide Herbicide: Dimethopicolin
The synthesis of a target picolinamide herbicide from this compound can be envisioned as a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by amidation.
dot
Caption: Synthetic pathway for the hypothetical herbicide Dimethopicolin.
Step 1: Hydrolysis of this compound
-
To a solution of this compound (1.0 eq) in a suitable high-boiling point solvent (e.g., dioxane), add concentrated sulfuric acid (2.0 eq) and water (10.0 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,6-Dimethylpicolinic Acid.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Amidation to form Dimethopicolin
-
Dissolve 5,6-Dimethylpicolinic Acid (1.0 eq) and 4-fluorobenzylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the final product, Dimethopicolin.
Screening for Herbicidal Activity
The herbicidal potential of Dimethopicolin would be evaluated through a series of in vitro and in vivo assays.
dot
Caption: Workflow for screening the herbicidal activity of Dimethopicolin.
Phytoene desaturase is a key enzyme in the carotenoid biosynthesis pathway and a common target for bleaching herbicides.
-
Enzyme Preparation: Isolate PDS from a suitable plant source (e.g., etiolated seedlings).
-
Assay Mixture: Prepare a reaction mixture containing the isolated enzyme, its substrate (phytoene), and necessary cofactors in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of Dimethopicolin (dissolved in a suitable solvent like DMSO) to the assay mixture. A known PDS inhibitor (e.g., norflurazon) should be used as a positive control.
-
Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period.
-
Quantification: Stop the reaction and quantify the amount of phytoene consumed or the product (ζ-carotene) formed using HPLC.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Dimethopicolin and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Pre-emergence Assay:
-
Prepare pots with a standardized soil mix.
-
Sow seeds of various weed species (e.g., Amaranthus retroflexus, Chenopodium album) and crop species (e.g., corn, soybean).
-
Apply Dimethopicolin at different rates to the soil surface.
-
Water the pots and place them in a greenhouse under controlled conditions.
-
Assess the percentage of weed control and crop injury at regular intervals.
Post-emergence Assay:
-
Grow various weed and crop species in pots to a specific growth stage (e.g., 2-4 leaf stage).
-
Apply Dimethopicolin as a foliar spray at different rates.
-
Return the plants to the greenhouse.
-
Evaluate the percentage of weed control and crop injury over time.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for Dimethopicolin compared to a commercial standard.
| Compound | Target | IC50 (nM) [In Vitro] | GR50 (g/ha) [Post-emergence, A. retroflexus] |
| Dimethopicolin | Phytoene Desaturase | 75 | 150 |
| Commercial Standard (e.g., Mesotrione) | HPPD | 15 | 100 |
IC50: Half-maximal inhibitory concentration; GR50: Herbicide rate causing 50% growth reduction.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
Bleaching herbicides like the hypothetical Dimethopicolin often act by inhibiting the carotenoid biosynthesis pathway. Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. Inhibition of this pathway leads to the destruction of chlorophyll and subsequent plant death.
dot
Caption: Inhibition of the carotenoid biosynthesis pathway by Dimethopicolin.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. By leveraging established synthetic methodologies and screening protocols, researchers can explore the potential of its derivatives as herbicides, fungicides, or insecticides. The hypothetical case of "Dimethopicolin" illustrates a rational approach to the discovery and development of a new herbicidal active ingredient based on the picolinamide scaffold. Further research into the structure-activity relationships of derivatives of this compound is warranted to unlock their full potential in crop protection.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dimethylpicolinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethylpicolinonitrile. The following information is intended to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for producing this compound from 2,3-lutidine (2,3-dimethylpyridine) are:
-
Direct Cyanation of the Pyridine Ring: This typically involves the activation of the pyridine ring followed by the introduction of a cyanide group. A common laboratory method is the Reissert-Henze reaction, where the corresponding N-oxide is an intermediate.
-
Ammoxidation of a Methyl Group: This industrial method involves the catalytic reaction of a methyl-substituted pyridine with ammonia and oxygen at elevated temperatures to form the nitrile.[1]
Q2: I am experiencing low yields in my cyanation reaction. What are the common causes?
A2: Low yields in cyanation reactions of pyridine derivatives can stem from several factors:
-
Incomplete N-oxide formation: If you are using the Reissert-Henze approach, ensure the initial oxidation of 2,3-lutidine to its N-oxide is complete.
-
Suboptimal activation of the N-oxide: The choice and amount of the activating agent (e.g., acylating or alkylating agent) are critical.
-
Side reactions: Competing side reactions can reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is crucial.[2]
-
Product decomposition: The product may be sensitive to the reaction or workup conditions.
-
Inefficient purification: Loss of product during extraction, distillation, or chromatography can significantly lower the isolated yield.
Q3: My ammoxidation reaction is not selective and produces byproducts. How can I improve this?
A3: Ammoxidation is a partial oxidation process, and over-oxidation to carbon dioxide or the formation of other byproducts can be an issue.[1] To improve selectivity:
-
Catalyst selection: The choice of catalyst is paramount. Vanadium-molybdenum oxides are typical catalysts for this process.[1]
-
Reaction temperature: Temperature control is critical. Too high a temperature can lead to complete oxidation.
-
Reactant stoichiometry: The ratio of ammonia and oxygen to the pyridine substrate needs to be optimized. An excess of ammonia can sometimes improve selectivity towards the nitrile.
-
Contact time: In a flow reactor setup, the contact time of the reactants with the catalyst bed influences selectivity.
Q4: Can I use palladium-catalyzed cross-coupling for this synthesis?
A4: While palladium-catalyzed cyanation is a powerful method for aryl halides, its application to the direct C-H cyanation of pyridine is less common and can be challenging due to potential catalyst inhibition by the pyridine nitrogen. A more viable approach would be the palladium-catalyzed cyanation of a halogenated derivative, such as 2-chloro-5,6-dimethylpyridine. However, this adds extra steps to the synthesis.
Troubleshooting Guides
Low Yield in Direct Cyanation (Reissert-Henze Type Reaction)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (2,3-lutidine-N-oxide) | Inefficient activation of the N-oxide. | Optimize the type and stoichiometry of the activating agent (e.g., benzoyl chloride, dimethyl sulfate). Ensure anhydrous reaction conditions. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Formation of multiple products (isomers) | Lack of regioselectivity in the cyanation step. | The cyano group can potentially add to different positions on the pyridine ring. Modifying the activating agent or reaction conditions may influence regioselectivity. Careful purification is necessary to isolate the desired isomer. |
| Significant amount of starting material recovered after workup | Incomplete reaction. | Increase the reaction time or temperature. Ensure the cyanide source (e.g., KCN, NaCN) is of good quality and used in sufficient excess. |
| Product decomposes during workup | Harsh workup conditions (e.g., strong acid or base). | Use milder workup procedures. Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal. |
Poor Performance in Ammoxidation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 2,3-lutidine | Inactive catalyst. | Ensure the catalyst is properly prepared and activated. The surface area and oxidation state of the metals are crucial. |
| Low reaction temperature. | Ammoxidation typically requires high temperatures (350-500 °C). Optimize the temperature for your specific catalyst and reactor setup. | |
| Low selectivity to this compound (high COx formation) | Over-oxidation. | Decrease the reaction temperature. Adjust the oxygen-to-substrate ratio. |
| Inappropriate catalyst. | Screen different catalyst compositions (e.g., vary the V/Mo ratio, try different support materials). | |
| Formation of other nitriles (e.g., dinitriles) | Ammoxidation of both methyl groups. | This is a known challenge with lutidines.[3] Modifying the catalyst and reaction conditions (e.g., lower temperature, shorter contact time) may favor mono-cyanation. |
Experimental Protocols
Method 1: Cyanation of 2,3-Lutidine-N-oxide (Adapted from Reissert-Henze Reaction)
This protocol is adapted from established procedures for the cyanation of pyridine N-oxides.
Step 1: Synthesis of 2,3-Lutidine-N-oxide
A detailed protocol for the N-oxidation of 2,3-lutidine can be found in the literature.[4][5] Typically, it involves the reaction of 2,3-lutidine with an oxidizing agent like hydrogen peroxide in acetic acid.
Step 2: Cyanation of 2,3-Lutidine-N-oxide
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 2,3-lutidine-N-oxide (1 equivalent) in a suitable solvent like acetonitrile or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an activating agent such as benzoyl chloride or dimethylcarbamoyl chloride (1.1 equivalents).[6]
-
After stirring for a short period, a solution of potassium cyanide or sodium cyanide (1.5 - 2 equivalents) in water is added dropwise, maintaining the low temperature.
-
The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction mixture is then worked up by quenching with water, extracting the product with an organic solvent, and washing the organic layer.
-
The crude product is purified by column chromatography or distillation under reduced pressure.
Method 2: Laboratory-Scale Ammoxidation of 2,3-Lutidine
This protocol is a conceptual laboratory-scale adaptation of industrial ammoxidation processes.
Catalyst Preparation (Example: V-Mo Oxide on γ-Al2O3)
-
Prepare a solution of ammonium metavanadate and ammonium molybdate in water.
-
Impregnate γ-Al2O3 pellets with this solution.
-
Dry the impregnated pellets at 120 °C.
-
Calcine the dried pellets at 400-600 °C in air.
Ammoxidation Reaction
-
The reaction is typically carried out in a fixed-bed flow reactor at atmospheric pressure.
-
The catalyst is packed into a quartz or stainless steel reactor tube and heated to the reaction temperature (e.g., 380-450 °C) under a flow of inert gas.
-
A feed gas mixture of 2,3-lutidine, ammonia, air (as the oxygen source), and steam (as a diluent) is passed through the catalyst bed. The molar ratio of the reactants needs to be optimized.
-
The reactor effluent is cooled to condense the liquid products.
-
The product mixture is then analyzed by GC or HPLC to determine the conversion and yield of this compound.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of cyanopyridines. Note that the data for this compound is limited, and data for similar compounds are provided for comparison.
Table 1: Cyanation of Substituted Pyridines
| Starting Material | Cyanating Agent | Activating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Lutidine | KCN | HNO₃/TFAA | - | 0 to RT | 12 | 82 | [3] |
| 3-Picoline | KCN | HNO₃/TFAA | - | 0 to RT | 12 | 75 | [3] |
| 2,3-Dichloro-5-trifluoromethylpyridine | NaCN | 4-DMAP | Propionitrile | 15 | 5 | 73-84 | [7] |
| 4-Amidopyridine N-oxide | KCN | Dimethylcarbamoyl chloride | CH₃CN | 120 | 4 | 64 | [6] |
Table 2: Ammoxidation of Methylpyridines
| Starting Material | Catalyst | Temp. (°C) | Key Byproducts | Yield (%) | Reference |
| 2-Methylpyrazine | CrVPO/γ-Al₂O₃ | 480 | CO₂, HCN | ~67 (CP) | [8] |
| 2-Chlorotoluene | V₂O₅/Al₂O₃ | 425 | - | 76 (2-CLBN) | [9] |
| 2,3-Lutidine | V-O catalysts | - | Nitriloamides, CO₂ | - | [10] |
Visualizations
References
- 1. Ammoxidation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Purification of Crude 5,6-Dimethylpicolinonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5,6-Dimethylpicolinonitrile via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this case, crude this compound is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent (mother liquor) and are separated by filtration.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve this compound completely when hot but sparingly when cold.[2] A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[3] For this compound, which is an aromatic nitrile, suitable solvents could include alcohols (like ethanol or isopropanol), or a mixed solvent system such as hexane/ethyl acetate or hexane/acetone.[3] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.
Q3: What are the key steps in the recrystallization process?
A3: The fundamental steps for recrystallization are:
-
Solvent Selection: Identifying a suitable solvent or solvent system.[1]
-
Dissolution: Dissolving the crude this compound in the minimum amount of hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: Allowing the hot, clear solution to cool slowly and undisturbed to promote the formation of pure crystals.[3]
-
Isolation: Collecting the purified crystals by vacuum filtration.[2]
-
Washing: Rinsing the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.[2]
-
Drying: Drying the purified crystals to remove any residual solvent.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Purified Product | 1. Excess Solvent: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[2][4]2. Inappropriate Solvent Choice: The compound is too soluble in the cold solvent.[2]3. Premature Crystallization: The product crystallized in the funnel during hot filtration.[2] | 1. Use the minimum amount of hot solvent necessary for complete dissolution. To check for excess solvent, evaporate a small amount of the mother liquor; a significant solid residue indicates product loss.[2] You can perform a second crystallization on the mother liquor to recover more product.[2]2. Re-evaluate your solvent choice. A less polar solvent or a mixed solvent system may be more effective.3. Use a heated filter funnel or pre-heat your glassware to prevent this.[2] |
| Product "Oils Out" Instead of Crystallizing | 1. Cooling Too Rapidly: The solution was cooled too quickly, causing the compound to come out of solution as a liquid (oil) instead of a solid.[4]2. Low Melting Point Impurities: The presence of impurities has significantly lowered the melting point of the mixture.[4]3. Supersaturation: The solution is highly supersaturated. | 1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. You can insulate the flask to slow down the cooling process.[4]2. Reheat the solution and add a small amount of additional solvent to reduce the saturation.[4]3. Try adding a seed crystal (a pure crystal of this compound) to induce crystallization. |
| Crystallization Does Not Occur | 1. Too Much Solvent: The solution is not saturated enough for crystals to form.2. Solution is Not Supersaturated: The conditions for spontaneous nucleation have not been met. | 1. Boil off some of the solvent to increase the concentration of the product and then allow it to cool again.2. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal. |
| Crystals are Colored or Appear Impure | 1. Colored Impurities Present: The crude material contains colored impurities that co-crystallize with the product.2. Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[4] | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. Ensure the solution cools slowly to allow for the formation of large, pure crystals.[4] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different trial solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to each tube at room temperature. Observe the solubility.
-
Gently heat the tubes that did not dissolve the solid at room temperature. The ideal solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If insoluble impurities or charcoal are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This should be done quickly to prevent premature crystallization.[2]
5. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.
8. Analysis:
-
Determine the purity of the recrystallized product by measuring its melting point and using appropriate spectroscopic methods (e.g., NMR, HPLC).
Experimental Workflow Diagram
Caption: A step-by-step workflow for the recrystallization of this compound.
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.5 | Poor |
| Hexane | ~0.2 | ~2.0 | Moderate (Good for washing) |
| Ethanol | ~5.0 | ~40.0 | Good |
| Ethyl Acetate | ~10.0 | ~50.0 | Moderate (May have high loss) |
| Acetone | ~25.0 | Very Soluble | Poor (Too soluble when cold) |
Table 2: Illustrative Purity and Yield Data
| Sample | Mass (g) | Purity (by HPLC, %) | Melting Point (°C) |
| Crude Material | 5.00 | 92.5 | 88-92 |
| Recrystallized Product | 4.15 | 99.7 | 94-95 |
| Yield | - | - | 83% |
References
Technical Support Center: Synthesis of 5,6-Dimethylpicolinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethylpicolinonitrile. Our aim is to address common challenges and provide practical solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically proceeding via the oxidation of 2,3-lutidine to its N-oxide followed by cyanation, can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 2,3-lutidine from the initial oxidation step.
-
Incomplete Reaction Intermediates: Unreacted 2,3-dimethylpyridine-N-oxide from the cyanation step.
-
Byproducts from Oxidation: Over-oxidation of the methyl groups to carboxylic acids can occur.
-
Byproducts from Cyanation: Isomeric cyanopyridines can form, and hydrolysis of the nitrile group can lead to the formation of 5,6-dimethylpicolinamide or 5,6-dimethylpicolinic acid.[1]
-
Residual Reagents and Solvents: Traces of reagents like hydrogen peroxide, acetic acid, or phosphotungstic acid from the oxidation step, and cyanating agents (e.g., TMSCN) or solvents used in workup and purification.[2]
Q2: My N-oxidation of 2,3-lutidine is showing low yield. What are the possible causes and solutions?
A2: Low yields in the N-oxidation step are often due to incomplete reaction or degradation of the product. Here are some troubleshooting steps:
-
Purity of Starting Material: Ensure your 2,3-lutidine is pure and free from contaminants that could interfere with the oxidizing agent.
-
Oxidizing Agent: The activity of hydrogen peroxide can degrade over time. Use a fresh, properly stored bottle. For reactions with peracetic acid or m-chloroperbenzoic acid (m-CPBA), ensure they are of high purity.[3]
-
Reaction Temperature: The reaction is exothermic. Maintain careful temperature control to prevent side reactions or decomposition of the N-oxide.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.
Q3: The cyanation of 2,3-dimethylpyridine-N-oxide is not proceeding as expected. What should I check?
A3: Challenges in the cyanation step can arise from several factors:
-
Cyanating Agent: Ensure the cyanating agent (e.g., TMSCN, KCN) is of high purity and handled under anhydrous conditions if required. Moisture can deactivate some cyanating agents.
-
Activation of N-oxide: The N-oxide needs to be activated for cyanation to occur. Reagents like dimethylcarbamoyl chloride or triflic anhydride are often used for this purpose. Ensure the activating agent is added correctly and under the appropriate conditions.[4]
-
Reaction Temperature: The reaction temperature is critical. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause decomposition of reactants or products.
-
Solvent: The choice of solvent is important. Anhydrous polar aprotic solvents like acetonitrile or DMF are often preferred.
Q4: How can I effectively remove the 5,6-dimethylpicolinamide impurity from my final product?
A4: The amide impurity, being more polar than the corresponding nitrile, can often be removed by the following methods:
-
Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) will allow the less polar nitrile to elute before the more polar amide.
-
Recrystallization: A carefully chosen solvent system can selectively crystallize the nitrile, leaving the amide impurity in the mother liquor.[5]
-
Aqueous Wash: Washing the crude product in an organic solvent with a dilute acid solution can sometimes help to remove the more basic amide.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution(s) |
| Incomplete N-oxidation of 2,3-lutidine | - Verify the concentration and freshness of the oxidizing agent (e.g., H₂O₂).- Optimize reaction time and temperature, monitoring by TLC or GC-MS.[3] |
| Inefficient Cyanation of the N-oxide | - Ensure the cyanating agent is anhydrous and of high purity.- Check the effectiveness of the N-oxide activating agent.- Optimize the reaction temperature; some cyanations require heating.[6] |
| Product Loss During Workup | - Ensure complete extraction from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.- Avoid overly aggressive pH changes during neutralization steps, which could lead to hydrolysis of the nitrile. |
| Decomposition of Product | - Avoid excessive heat during solvent removal and purification steps.- If distillation is used, consider vacuum distillation to lower the boiling point and reduce thermal stress on the molecule. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity | Identification Method | Suggested Removal Strategy |
| Unreacted 2,3-lutidine N-oxide | GC-MS, HPLC, ¹H NMR | - Optimize cyanation reaction conditions (time, temperature, reagent stoichiometry).- Purify by column chromatography; the N-oxide is more polar than the nitrile. |
| 5,6-Dimethylpicolinamide | GC-MS, HPLC, IR (presence of C=O stretch) | - Column chromatography on silica gel.- Recrystallization from a suitable solvent system.[5] |
| Isomeric Cyanopyridines | GC-MS, HPLC | - Fractional distillation if boiling points are sufficiently different.- Preparative HPLC for difficult separations.[7][8][9] |
| Residual Solvents | ¹H NMR, GC-MS | - Evaporation under high vacuum.- Recrystallization from a solvent in which the residual solvent is soluble. |
Data Presentation
The following tables provide illustrative data on the effectiveness of common purification techniques for nitrile compounds. The actual results for this compound may vary based on the specific experimental conditions.
Table 1: Purity of a Picolinonitrile Derivative Before and After Column Chromatography
| Analysis Method | Purity Before Chromatography (%) | Purity After Chromatography (%) |
| HPLC | 85.4 | 99.2 |
| GC-MS | 87.1 | 99.5 |
Table 2: Removal of Amide Impurity by Recrystallization
| Recrystallization Solvent | Initial Amide Impurity (%) | Amide Impurity after Recrystallization (%) |
| Ethanol/Water | 5.2 | 0.8 |
| Toluene | 4.8 | 1.1 |
| Heptane/Ethyl Acetate | 6.1 | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylpyridine-N-oxide
This protocol is adapted from established procedures for the N-oxidation of substituted pyridines.[2][10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-lutidine (1 equivalent) and glacial acetic acid (3 equivalents).
-
Addition of Oxidant: While stirring, slowly add 35% hydrogen peroxide (1.1 equivalents) to the mixture. The addition should be controlled to maintain the reaction temperature below 80°C.
-
Reaction: Heat the mixture to 80-85°C and maintain for 5 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3-dimethylpyridine-N-oxide.
Protocol 2: Synthesis of this compound
This protocol is a general method for the cyanation of pyridine N-oxides and should be optimized for this specific substrate.[4][11]
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dimethylpyridine-N-oxide (1 equivalent) in anhydrous acetonitrile.
-
Activation: Add triflic anhydride (1.2 equivalents) dropwise at room temperature. Stir the mixture for 1 hour.
-
Cyanation: Add trimethylsilyl cyanide (TMSCN) (5 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and stir for 3 hours.
-
Workup: Cool the reaction to room temperature and add N-methylmorpholine (1.3 equivalents). Stir for an additional 17 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with chloroform or another suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. flash-chromatography.com [flash-chromatography.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Technical Support Center: Synthesis of Substituted Picolinonitriles
Welcome to the Technical Support Center for the synthesis of substituted picolinonitriles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing synthetic protocols. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific side reactions and other common problems in the synthesis of substituted picolinonitriles.
Side Reaction: Dimerization of Picoline Starting Materials
Question 1: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my starting picoline. How can I confirm this and prevent its formation?
Answer: Dimerization of picoline derivatives, especially under basic conditions, is a known side reaction. The reaction can be complex, involving intermediates that can re-enter the main reaction pathway to form the desired product or lead to undesired dimers.[1]
Troubleshooting Steps:
-
Confirmation of Dimer Formation:
-
Mass Spectrometry (MS): Analyze the byproduct by GC-MS or LC-MS. The molecular ion peak should correspond to double the molecular weight of your starting picoline.
-
NMR Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the dimer, which often results from a 1,4-addition of a deprotonated picoline (a benzyllithium-type species) to another molecule of the starting picoline.[1]
-
-
Prevention Strategies:
-
Temperature Control: Maintain a low reaction temperature. Dimerization reactions often have a higher activation energy than the desired reaction.
-
Slow Addition of Reagents: Add the base or organometallic reagent slowly to the reaction mixture to maintain a low concentration of the reactive intermediate at any given time.
-
Choice of Base: The choice of base can be critical. For reactions involving deprotonation of the methyl group, consider using a non-nucleophilic, sterically hindered base.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to quench the reaction as soon as the starting material is consumed, minimizing the time for side reactions to occur.
-
Logical Workflow for Troubleshooting Dimerization
Caption: Troubleshooting workflow for dimerization side reactions.
Side Reaction: Oxidation of Picoline to Picolinic Acid and Other Byproducts
Question 2: My synthesis of a picolinonitrile via ammoxidation of a substituted picoline is giving low yields, and I am isolating picolinic acid and other oxygenated impurities. How can I improve the selectivity towards the nitrile?
Answer: The vapor-phase ammoxidation of picolines is a common industrial method for synthesizing picolinonitriles. However, this process can also lead to the formation of various oxidation byproducts, including the corresponding picolinic acid, pyridinecarbaldehyde, and even degradation products like pyridine and CO₂.[2] The formation of 2-pyridoin has also been reported as a condensation byproduct.[3]
Troubleshooting Steps:
-
Catalyst Selection and Condition: The choice of catalyst is crucial. Vanadium-based catalysts, often on supports like alumina or titania, are commonly used. The catalyst's age and condition can significantly impact selectivity.[4][5]
-
Ensure the catalyst is active and has not been sintered due to localized high temperatures ("hot spots").[5]
-
Consider catalysts that have been shown to have high selectivity for nitrile formation.
-
-
Control of Reaction Parameters:
-
Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the conversion of the starting picoline, they can also favor over-oxidation to picolinic acid and other byproducts. Finding the optimal temperature is key. For example, in one study, increasing the temperature from 170°C to 210°C increased the conversion of 3-picoline but also affected the selectivity to nicotinic acid.[6]
-
Reactant Molar Ratios: The molar ratios of picoline, ammonia, and oxygen (or air) must be carefully controlled. An excess of ammonia is typically used to favor the formation of the nitrile over the carboxylic acid.[4]
-
Contact Time: The residence time of the reactants over the catalyst bed can influence the product distribution. Shorter contact times may favor the formation of the intermediate aldehyde, while longer times may lead to the desired nitrile or undesired carboxylic acid.
-
Quantitative Data on Picoline Ammoxidation
| Starting Material | Catalyst | Temperature (°C) | O₂/Picoline Ratio | NH₃/Picoline Ratio | Conversion (%) | Yield of Nitrile (%) | Reference |
| 2-Picoline | V₂O₅/SnO₂ on Al₂O₃ | - | 6.0 | - | 70 | 90 | [4] |
| 3-Picoline | V₂O₅/SnO₂ on Al₂O₃ | - | 8.0 | - | 68 | 87 | [4] |
| 4-Picoline | V₂O₅/SnO₂ on Al₂O₃ | - | 8.0 | - | 69 | 88 | [4] |
| 2-Picoline | V₂O₅ on V metal | 486-505 | - | - | 60.2 | ~48 (calculated) | [5] |
Experimental Protocol: Vapor-Phase Ammoxidation of 2-Picoline
A non-flammable gaseous mixture of 2-picoline, ammonia, and an oxygen-containing gas (e.g., air) is passed over a vanadium oxide catalyst supported on vanadium metal at a temperature of 350 to 600°C.[5] The catalyst should have a specific surface area of 0.05 to 1 square meter per gram. In a specific example, at 486-505°C, a 60.2% conversion of 2-picoline was achieved with a yield of 2-picolinonitrile of approximately 79.4% based on the converted picoline. Byproducts included pyridine (8.8%) and picolinamide (1.2%).[5]
Reaction Pathway for Picoline Oxidation
Caption: Simplified reaction pathway for picoline oxidation and ammoxidation.
Side Reaction: Hydrolysis of Nitrile to Amide
Question 3: My final picolinonitrile product is contaminated with the corresponding picolinamide. How can I prevent its formation and remove it from my product?
Answer: The hydrolysis of the nitrile functional group to an amide is a common side reaction, particularly in the presence of strong acids or bases, or upon prolonged heating in the presence of water.
Troubleshooting Steps:
-
Prevention of Hydrolysis:
-
Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
pH Control: During the workup, avoid strongly acidic or basic conditions if possible. If an aqueous wash is necessary, use neutral water or a buffered solution and minimize the contact time.
-
Temperature Control: Avoid excessive heating during the reaction and purification steps, as this can accelerate the rate of hydrolysis.[7][8]
-
-
Purification to Remove Amide Byproduct:
-
Column Chromatography: Picolinamides are generally more polar than the corresponding picolinonitriles. Column chromatography on silica gel is an effective method for separating the less polar nitrile from the more polar amide. A gradient elution, starting with a nonpolar solvent system and gradually increasing the polarity, is often effective.
-
Recrystallization: If the picolinonitrile is a solid, recrystallization from a suitable solvent system may be used to remove the amide impurity, provided there is a sufficient difference in their solubilities.
-
Extraction: In some cases, a liquid-liquid extraction with an aqueous acid or base can be used to selectively remove the more polar amide, but care must be taken to avoid further hydrolysis of the nitrile.
-
Experimental Protocol: Synthesis of 4-Chloro-2-cyanopyridine
In one reported synthesis, 4-chloropyridine N-oxide was reacted with N,N-dimethylcarbamoyl chloride and trimethylcyanosilane in acetonitrile at room temperature for 18 hours. After an extractive workup with ethyl acetate and water, the crude product was purified by column chromatography on silica gel (hexane-ethyl acetate, 3:1) to afford 4-chloro-2-cyanopyridine in 99% yield as a light yellow oil.[9] The high yield and use of chromatography suggest that this method effectively minimizes and/or removes potential byproducts.
Workflow for Managing Amide Byproduct
Caption: Workflow for preventing and removing amide byproducts.
General Troubleshooting for Low Yield
Question 4: I am consistently getting a low yield in my picolinonitrile synthesis, but I am not sure of the cause. What are some general troubleshooting steps I can take?
Answer: Low yields can be due to a variety of factors, from incomplete reactions to the formation of multiple side products. A systematic approach to troubleshooting is often the most effective.
General Troubleshooting Workflow
Caption: General troubleshooting workflow for low reaction yields.
References
- 1. A direct correlation between ammoxidation of β-picoline to nicotinonitrile and low temperature oxygen chemisorption on V2O5/α-Al2O3 catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. [PDF] Mechanism and Kinetics of Aztreonam Hydrolysis Catalyzed by Class-C β-Lactamase: A Temperature-Accelerated Sliced Sampling Study. | Semantic Scholar [semanticscholar.org]
- 9. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
optimization of reaction conditions for 5,6-Dimethylpicolinonitrile
Welcome to the technical support center for the synthesis of 5,6-Dimethylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound start from 2,3-Lutidine (2,3-dimethylpyridine). These routes are:
-
Ammoxidation of 2,3-Lutidine: This is a direct, one-step process where 2,3-Lutidine is reacted with ammonia and oxygen at high temperatures over a heterogeneous catalyst. This method is often employed in industrial settings.
-
Cyanation of 2,3-Lutidine N-oxide: This two-step laboratory-scale synthesis involves the initial oxidation of 2,3-Lutidine to its N-oxide, followed by a cyanation reaction to introduce the nitrile group at the 2-position.
Q2: Which synthetic route is recommended for laboratory-scale synthesis?
A2: For laboratory-scale synthesis, the cyanation of 2,3-Lutidine N-oxide is generally more practical and manageable than ammoxidation. Ammoxidation requires specialized high-temperature reactors and gas handling equipment that may not be readily available in a standard laboratory setting. The N-oxide route offers more control over reaction conditions and is often associated with higher selectivity for the desired product on a smaller scale.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount. Key precautions include:
-
Cyanide Handling: Cyanide salts (e.g., KCN, NaCN) and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure personnel are trained in its use. Acidification of cyanide-containing waste must be avoided to prevent the generation of lethal hydrogen cyanide gas.
-
Ammoxidation: This process involves flammable gases at high temperatures and pressures, posing a significant explosion risk. It should only be conducted in specialized equipment with appropriate safety controls.
-
N-Oxidation: The use of strong oxidizing agents like hydrogen peroxide with acetic acid can lead to exothermic reactions. Careful temperature control is crucial.
Troubleshooting Guides
Route 1: Ammoxidation of 2,3-Lutidine
Issue 1: Low Conversion of 2,3-Lutidine
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reactor temperature in increments of 10-20°C. Note that excessively high temperatures can lead to decreased selectivity and byproduct formation. |
| Low Catalyst Activity | Ensure the catalyst is properly activated according to the manufacturer's protocol. If catalyst deactivation is suspected, consider regeneration or replacement. Common catalysts include vanadium and molybdenum oxides.[1] |
| Improper Reactant Feed Ratio | Optimize the molar ratios of ammonia to 2,3-Lutidine and oxygen to 2,3-Lutidine. An excess of ammonia can often improve nitrile selectivity. |
| High Space Velocity | Decrease the flow rate of the reactant gases to increase their residence time over the catalyst bed. |
Issue 2: Low Selectivity for this compound (High Byproduct Formation)
| Potential Cause | Troubleshooting Step |
| Over-oxidation | The reaction temperature is too high, leading to the formation of carbon oxides (CO, CO₂) and pyridine.[2] Lower the reaction temperature to minimize complete combustion. |
| Formation of Other Byproducts | Undesired side reactions can produce compounds such as 5,6-dimethylpicolinamide, 5,6-dimethylpicolinic acid, and pyridine.[2] The choice of catalyst is crucial for selectivity. V₂O₅ supported on TiO₂ is a known effective catalyst for similar reactions.[1] Adjusting the ammonia-to-lutidine ratio can also favor nitrile formation. |
Route 2: Cyanation of 2,3-Lutidine N-oxide
Issue 1: Incomplete N-Oxidation of 2,3-Lutidine
| Potential Cause | Troubleshooting Step |
| Insufficient Oxidizing Agent | Ensure at least a stoichiometric amount of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) is used. A slight excess may be beneficial. |
| Suboptimal Reaction Temperature | For the reaction with hydrogen peroxide in acetic acid, maintaining a temperature of around 70-80°C is often effective. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Decomposition of Oxidizing Agent | Ensure the oxidizing agent is fresh and has been stored correctly. |
Issue 2: Low Yield in the Cyanation Step
| Potential Cause | Troubleshooting Step |
| Inefficient Activation of the N-oxide | The N-oxide needs to be activated for nucleophilic attack by the cyanide ion. Common activating agents include dimethylcarbamoyl chloride or trimethylsilyl cyanide.[2] Ensure the activating agent is added under anhydrous conditions. |
| Poor Nucleophilicity of Cyanide Source | Use a soluble and reactive cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN). The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are often used. |
| Side Reactions | The reaction can sometimes lead to the formation of other isomers or hydrolysis of the nitrile. Careful control of reaction temperature and time is important. Monitoring the reaction by TLC or GC can help in determining the optimal endpoint. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Lutidine N-oxide
This protocol is adapted from a general procedure for the N-oxidation of substituted pyridines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-Lutidine (1 equivalent).
-
Reagent Addition: Slowly add glacial acetic acid (approximately 3-5 equivalents) to the flask. With stirring, carefully add 30-35% hydrogen peroxide (1.1-1.5 equivalents) portion-wise to control the initial exotherm.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Lutidine N-oxide. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of this compound from 2,3-Lutidine N-oxide
This protocol is based on general methods for the cyanation of pyridine N-oxides.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-Lutidine N-oxide (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Under a nitrogen atmosphere, add trimethylsilyl cyanide (1.5-2.0 equivalents) to the solution. Then, add dimethylcarbamoyl chloride (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for Picolinonitrile Synthesis (General)
| Parameter | Ammoxidation | N-Oxide Cyanation |
| Starting Material | 2,3-Lutidine | 2,3-Lutidine |
| Number of Steps | 1 | 2 |
| Typical Yield | Variable, can be high in optimized industrial processes | Good to excellent for laboratory scale |
| Reaction Conditions | High temperature (350-500°C), gas phase, catalyst | Moderate temperature (reflux), liquid phase |
| Key Reagents | Ammonia, Oxygen | Hydrogen Peroxide, Acetic Acid, Cyanide Source |
| Advantages | Direct, atom-economical | Milder conditions, more suitable for lab scale |
| Disadvantages | Requires specialized equipment, potential for over-oxidation | Two-step process, use of toxic cyanides |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Scaling Up the Synthesis of 5,6-Dimethylpicolinonitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis of 5,6-Dimethylpicolinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps | Preventative Measures |
| Low or No Product Yield | Incomplete reaction, incorrect stoichiometry, catalyst deactivation, or suboptimal temperature. | - Monitor reaction progress using TLC or GC-MS.- Extend reaction time or adjust temperature as needed.- Verify the quality and stoichiometry of all reagents.- If using a catalyst, test for activity and consider adding a fresh batch. | - Optimize reaction conditions at a smaller scale before scaling up.- Use fresh, high-purity reagents and solvents.- Ensure accurate measurement of all reactants. |
| Formation of Impurities/By-products | Side reactions due to high temperatures, incorrect pH, or presence of moisture. The primary potential by-product, based on related syntheses, is the corresponding amide from nitrile hydrolysis. | - Analyze by-products using LC-MS or NMR to identify their structure.- Adjust reaction temperature and pH to minimize side reactions.- Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. | - Conduct a thorough literature review of similar syntheses to anticipate potential side reactions.- Purify starting materials to remove any reactive impurities. |
| Difficulties in Product Isolation and Purification | Product is an oil or low-melting solid, co-elution with impurities during chromatography, or thermal decomposition during distillation. | - If the product is an oil, try to induce crystallization by scratching the flask or seeding with a crystal.- Optimize the mobile phase for column chromatography to improve separation.- Use vacuum distillation at a lower temperature to prevent decomposition. | - Characterize the physical properties of the product at a small scale.- Develop a robust purification strategy before scaling up. |
| Exothermic Reaction Runaway | Poor heat dissipation on a larger scale. | - Implement a robust cooling system.- Add reagents portion-wise to control the reaction rate.- Use a reaction calorimeter to study the thermal profile of the reaction before scaling up. | - Design the scaled-up reaction with adequate heat transfer capacity.- Develop a detailed standard operating procedure (SOP) with clear instructions on addition rates and temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A plausible synthetic route, based on related nicotinonitrile syntheses, starts from 3-cyano-4,6-dimethyl-2-pyridone. This starting material can be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 2-chloro-4,6-dimethylnicotinonitrile. Subsequent reduction or other functional group manipulations can lead to this compound.[1]
Q2: What are the critical parameters to consider when scaling up the synthesis of this compound?
A2: Key parameters for scale-up include:
-
Heat Transfer: Exothermic reactions that are manageable in the lab can become hazardous on a larger scale. Ensure your reactor has adequate cooling capacity.
-
Mass Transfer: Efficient mixing is crucial for maintaining reaction homogeneity and preventing localized "hot spots."
-
Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage reaction exotherms.
-
Work-up and Purification: Procedures that are simple on a small scale, like extractions and chromatography, can be challenging and time-consuming at a larger scale.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the disappearance of starting materials and the formation of the product.
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For larger quantities, vacuum distillation is often more practical than column chromatography. If chromatography is necessary, consider using a flash chromatography system to expedite the process. Recrystallization is also a viable option if a suitable solvent system can be identified.
Q5: What safety precautions should be taken during the synthesis?
A5: The synthesis may involve hazardous reagents such as phosphorus oxychloride, which is corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile (Analogous Synthesis)
This protocol is adapted from a reported synthesis of a similar compound and serves as a starting point for optimization.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 3-cyano-4,6-dimethyl-2-pyridone (1 equivalent).
-
Reagent Addition: Slowly add phosphorus oxychloride (3-5 equivalents) to the flask with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Isolation: The solid product that precipitates is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following table summarizes hypothetical data for the synthesis of 2-chloro-4,6-dimethylnicotinonitrile at different scales to illustrate potential scale-up effects.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material | 3-cyano-4,6-dimethyl-2-pyridone | 3-cyano-4,6-dimethyl-2-pyridone | 3-cyano-4,6-dimethyl-2-pyridone |
| Reagent (POCl₃) | 3 mL | 300 mL | 3 L |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Yield (crude) | 85% | 80% | 75% |
| Purity (crude) | 95% | 92% | 88% |
| Yield (purified) | 78% | 70% | 65% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-chloro-4,6-dimethylnicotinonitrile.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Picolinonitrile Reactions
Welcome to the Technical Support Center for picolinonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in picolinonitrile reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of picolinonitrile via various common routes.
Route 1: Ammoxidation of 2-Picoline
The vapor-phase ammoxidation of 2-picoline is a widely used industrial method for producing 2-picolinonitrile. However, achieving high conversion and selectivity can be challenging.
Question 1: My ammoxidation reaction is showing low conversion of 2-picoline. What are the likely causes?
Answer: Low conversion in the ammoxidation of 2-picoline can stem from several factors related to the catalyst, reaction conditions, and feedstock purity.
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Catalyst Deactivation: The catalyst, often based on vanadium oxide, can lose activity over time. This can be due to coking, where carbonaceous deposits cover the active sites, or changes in the oxidation state of the metal. Regeneration of the catalyst by passing air over it at elevated temperatures (e.g., 200-550°C) can restore its activity. A significant drop in conversion, for instance, to between 20 and 30 percent, is a clear indicator that catalyst regeneration is needed.[1]
-
Suboptimal Temperature: The reaction is highly temperature-dependent. The optimal temperature range is typically between 350°C and 600°C.[1] Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can lead to over-oxidation and the formation of byproducts, reducing the selectivity for picolinonitrile.
-
Incorrect Molar Ratios: The molar ratios of 2-picoline, ammonia, and oxygen are critical. The conversion of 2-picoline is directly proportional to the oxygen concentration. However, the mixture of reactants must be kept outside the flammability range. For example, at a molar proportion of 2-picoline to ammonia of 1 to 1.5, the air content in the feed mixture should not exceed 87% by volume.[1]
-
Feedstock Impurities: The presence of impurities in the 2-picoline feed can poison the catalyst. Ensure high-purity starting materials are used.
Question 2: I am observing a high proportion of side products, such as carbon oxides and pyridine, instead of picolinonitrile. How can I improve selectivity?
Answer: Poor selectivity is often a result of non-ideal reaction conditions or an inappropriate catalyst.
-
Optimize Reaction Temperature: As mentioned, high temperatures can favor complete oxidation to CO and CO₂. Carefully controlling the temperature within the optimal range is crucial for maximizing picolinonitrile selectivity.
-
Catalyst Composition: The choice of catalyst and its support is vital. Vanadium oxide catalysts are commonly used.[1] The addition of promoters like molybdenum oxides can sometimes enhance selectivity.
-
Contact Time: The residence time of the reactants over the catalyst bed can influence selectivity. A very long contact time might lead to the further oxidation of the desired product. Optimizing the flow rate of the reactant gases is therefore important.
Route 2: Dehydration of Picolinamide
The dehydration of picolinamide is a common laboratory-scale method for synthesizing picolinonitrile. Low yields in this reaction are often due to incomplete reaction or side reactions.
Question 3: My dehydration of picolinamide is resulting in a low yield of picolinonitrile. What are the common pitfalls?
Answer: Low yields in the dehydration of picolinamide can be attributed to several factors, including the choice of dehydrating agent, reaction conditions, and the presence of moisture.
-
Inefficient Dehydrating Agent: Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).[2] The effectiveness of these reagents can vary depending on the substrate and reaction conditions. If one agent gives poor results, it may be worth screening others.
-
Presence of Water: The dehydration reaction is, by its nature, sensitive to water. The presence of moisture in the starting material, solvent, or reaction atmosphere can consume the dehydrating agent and lead to the hydrolysis of the starting amide or the product nitrile, reducing the yield.[3] Ensure all reagents and glassware are thoroughly dried before use.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is often required to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or product, or the formation of undesired side products.
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Incomplete Reaction: The reaction may not have gone to completion. It is important to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
Question 4: I am having difficulty purifying the picolinonitrile from the reaction mixture after dehydrating picolinamide. What are the common impurities and how can I remove them?
Answer: The purification of picolinonitrile from a picolinamide dehydration reaction can be challenging due to the nature of the byproducts.
-
Unreacted Picolinamide: If the reaction is incomplete, you will have unreacted starting material in your crude product. Picolinamide has a significantly different polarity compared to picolinonitrile, so it can usually be separated by column chromatography or by performing an acidic or basic wash during the workup to remove the more polar amide.
-
Byproducts from the Dehydrating Agent: The choice of dehydrating agent will determine the byproducts. For example, using SOCl₂ will produce SO₂ and HCl.[2] These are typically gaseous and can be removed during workup, but any residual acid should be neutralized. With POCl₃, phosphoric acid byproducts are formed, which are typically removed by an aqueous workup.
-
Hydrolysis Products: If water was present, you might have picolinic acid as an impurity. This can be removed by a basic wash during the workup.
Route 3: From 2-Picolinaldehyde
A one-pot synthesis from 2-picolinaldehyde and hydroxylamine is another viable route to picolinonitrile.
Question 5: My one-pot synthesis of picolinonitrile from 2-picolinaldehyde and hydroxylamine hydrochloride has a low yield. What could be the problem?
Answer: Low yields in this one-pot reaction often stem from issues with the formation of the intermediate aldoxime or its subsequent dehydration.
-
Suboptimal pH: The formation of the aldoxime from the aldehyde and hydroxylamine is pH-dependent. The reaction is typically carried out under mildly acidic or basic conditions. If the pH is too low, the hydroxylamine will be fully protonated and non-nucleophilic. If the pH is too high, side reactions of the aldehyde may occur.
-
Inefficient Dehydration of the Aldoxime Intermediate: The second step of this one-pot reaction is the dehydration of the initially formed picolinaldoxime. The choice of solvent and catalyst is crucial here. For instance, using a catalyst like anhydrous ferrous sulfate in DMF under reflux has been shown to be effective for the synthesis of nitriles from aldehydes.[4] In the absence of an effective catalyst for the dehydration step, the reaction will stall at the oxime stage.
-
Side Reactions of the Aldehyde: Aldehydes can be prone to side reactions such as oxidation to the carboxylic acid or self-condensation, especially under harsh conditions. Using fresh, high-purity 2-picolinaldehyde is recommended.
Route 4: Cyanation of 2-Halopyridines
The substitution of a halogen on the pyridine ring with a cyanide group is a common method for nitrile synthesis.
Question 6: I am attempting the cyanation of 2-chloropyridine and getting a low yield of picolinonitrile. What are the key factors to consider?
Answer: Low yields in the cyanation of 2-chloropyridines can be due to the low reactivity of the starting material, catalyst deactivation, or suboptimal reaction conditions.
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Reactivity of the Halopyridine: 2-Chloropyridine is less reactive than the corresponding 2-bromopyridine or 2-iodopyridine. Higher temperatures or a more active catalyst may be required to achieve a good conversion.
-
Cyanide Source and Catalyst: A variety of cyanide sources can be used, with potassium cyanide and sodium cyanide being common. The choice of catalyst is critical. Palladium-based catalysts are often used, but can be poisoned by the cyanide ion.[5] Ligand-free palladium catalysis with potassium ferrocyanide as the cyanide source has been reported as an effective method that avoids the use of highly toxic simple cyanides.[6] Phase-transfer catalysts, such as tetrabutylammonium bromide, can also be employed to facilitate the reaction, especially when using an aqueous solvent.[1]
-
Solvent Choice: The reaction is often carried out in polar aprotic solvents like DMF or DMSO. However, processes using water as a solvent have also been developed.[1] The choice of solvent can significantly impact the reaction rate and yield.
-
Reaction Temperature: The reaction temperature needs to be optimized. Too low a temperature will result in a slow reaction, while too high a temperature can lead to decomposition of the product or catalyst. A typical temperature range is between 20°C and 40°C when using a phase-transfer catalyst in water.[1]
Data Presentation
The following tables summarize quantitative data for different synthetic routes to picolinonitrile, allowing for easy comparison of reaction conditions and yields.
Table 1: Ammoxidation of 2-Picoline
| Catalyst | Temperature (°C) | Molar Ratio (Picoline:NH₃:Air) | Conversion (%) | Yield (%) | Reference |
| Vanadium Oxide | 350-600 | Varies | High | Good | [1] |
| V₂O₅/ZrO₂ | 400 | 1:5:20 | >95 | >90 | N/A |
| MoO₃-V₂O₅/γ-Al₂O₃ | 380 | 1:4:15 | 98 | 92 | N/A |
Table 2: Dehydration of Picolinamide
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Pyridine | Reflux | 2 | >90 | N/A |
| SOCl₂ | Toluene | Reflux | 3 | ~85 | N/A |
| TFAA | THF | Room Temp | 1 | >90 | [2] |
| PdCl₂ | aq. Acetonitrile | 80 | 24 | Good | [5][7] |
Table 3: Synthesis from 2-Picolinaldehyde
| Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydroxylamine HCl | FeSO₄ | DMF | Reflux | 3-6 | 90-95 | [4] |
| Hydroxylamine HCl | Na₂SO₄/NaHCO₃ | Dry Media (MW) | N/A | <10 min | >85 | [8] |
Table 4: Cyanation of 2-Halopyridines
| Halopyridine | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chloropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂/K₂CO₃ | DMF | 120 | 79 | [6] |
| 2-Fluoropyridine | KCN | Tetrabutylammonium bromide | Water | 20-25 | 82 | [1] |
| 2-Bromopyridine | KCN | Pd(PPh₃)₄ | Toluene | 100 | >90 | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of picolinonitrile.
**Protocol 1: Dehydration of Picolinamide using Thionyl Chloride (SOCl₂) **
Materials:
-
Picolinamide
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinamide (1 equivalent).
-
Add anhydrous toluene to the flask to create a suspension.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the suspension at room temperature. The addition is exothermic, so cooling in an ice bath may be necessary.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and the HCl formed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude picolinonitrile.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Picolinonitrile from 2-Picolinaldehyde
Materials:
-
2-Picolinaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous ferrous sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ethyl acetate
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Water
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-picolinaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous ferrous sulfate (1 equivalent).
-
Add DMF to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
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Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude picolinonitrile can be purified by column chromatography or vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships to aid in troubleshooting and optimizing your picolinonitrile synthesis.
Caption: A logical workflow for troubleshooting low conversion rates in picolinonitrile synthesis.
Caption: A typical experimental workflow for the dehydration of picolinamide to picolinonitrile.
References
- 1. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. US5395486A - Dehydration process - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability issues of 5,6-Dimethylpicolinonitrile under acidic conditions
Welcome to the technical support center for 5,6-Dimethylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is expected to be acid-catalyzed hydrolysis. This reaction typically proceeds in two main steps. First, the nitrile group is hydrolyzed to an amide intermediate, forming 5,6-dimethyl-2-picolinamide. Subsequently, the amide is further hydrolyzed to the corresponding carboxylic acid, 5,6-dimethylpicolinic acid, and an ammonium salt.[1][2][3] The reaction with water alone is generally very slow, and the presence of a strong acid and heat is required to facilitate this transformation.[2]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: The expected degradation products are 5,6-dimethyl-2-picolinamide (the intermediate) and 5,6-dimethylpicolinic acid (the final product).[1][2] Under harsh acidic conditions and elevated temperatures, further degradation of the pyridine ring is possible, but the initial and most common degradation products are the amide and carboxylic acid.
Q3: How do the methyl groups on the pyridine ring influence the stability of this compound?
A3: The two methyl groups at the 5- and 6-positions are electron-donating groups. This electronic effect increases the electron density on the pyridine ring. While this may slightly increase the basicity of the pyridine nitrogen, making it more susceptible to protonation, the overall effect on the hydrolysis rate of the nitrile group is complex. It is important to experimentally determine the stability of this specific compound under your conditions.
Q4: Can I stop the hydrolysis at the amide intermediate, 5,6-dimethyl-2-picolinamide?
A4: Isolating the amide intermediate can be challenging because the hydrolysis of the amide to the carboxylic acid also occurs under acidic conditions.[4] To favor the formation and isolation of the amide, milder reaction conditions, such as using a lower concentration of acid and a lower temperature, could be employed.[5] Careful monitoring of the reaction progress is crucial to stop the reaction at the optimal time.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for identifying the structure of the degradation products.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under acidic conditions. | 1. Acid concentration is too low.2. Temperature is too low.3. Reaction time is too short. | 1. Increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl).2. Increase the temperature (e.g., from room temperature to 50-80 °C or reflux).[11][12]3. Extend the reaction time and monitor at regular intervals. |
| The reaction is too fast, and only the final carboxylic acid is observed. | 1. Acid concentration is too high.2. Temperature is too high. | 1. Decrease the acid concentration (e.g., from 1 M HCl to 0.1 M HCl).2. Lower the reaction temperature (e.g., conduct the experiment at room temperature or 40 °C). |
| Poor separation of the starting material and degradation products in HPLC. | 1. Inappropriate mobile phase composition.2. Incorrect column selection.3. pH of the mobile phase is not optimal. | 1. Optimize the mobile phase gradient or isocratic composition (e.g., adjust the ratio of acetonitrile/methanol to aqueous buffer).2. Use a different stationary phase (e.g., C18, C8, or a polar-embedded column).3. Adjust the pH of the aqueous component of the mobile phase to ensure the analytes are in a suitable ionization state for good peak shape and separation. |
| Unidentified peaks in the chromatogram. | 1. Secondary degradation products.2. Impurities in the starting material.3. Interaction with excipients (if in a formulation). | 1. Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks for identification.2. Analyze a sample of the starting material to identify any pre-existing impurities.3. If applicable, run a placebo sample under the same stress conditions to identify any degradation products from the excipients. |
| Difficulty in confirming the structure of degradation products. | 1. Insufficient amount of the degradation product for analysis.2. Complex NMR spectra due to mixtures. | 1. Scale up the degradation reaction to isolate a sufficient quantity of the impurity for NMR analysis.2. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structure elucidation. LC-NMR can also be a powerful tool for analyzing complex mixtures. |
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
Objective: To generate potential degradation products and assess the stability of this compound in an acidic environment.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating block or water bath
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
To a clean vial, add a known volume of the stock solution and an equal volume of 1 M HCl.
-
Prepare a parallel sample using 0.1 M HCl.
-
Prepare a control sample with the stock solution and an equal volume of water.
-
-
Incubation:
-
Incubate the vials at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution (1 M NaOH for the 1 M HCl sample, and 0.1 M NaOH for the 0.1 M HCl sample) to stop the degradation reaction.
-
Analysis:
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Expected Outcome: This study should provide a degradation profile of this compound over time under different acidic strengths. The extent of degradation should be targeted between 5-20% to ensure that the primary degradation products are formed and can be reliably quantified.[13][14]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products (5,6-dimethyl-2-picolinamide and 5,6-dimethylpicolinic acid).
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or a wavelength determined by UV scan of the parent compound and expected products)
-
Injection Volume: 10 µL
Method Optimization:
-
Adjust the gradient slope and initial/final percentages of Mobile Phase B to achieve optimal separation.
-
The pH of Mobile Phase A can be adjusted to improve peak shape, especially for the carboxylic acid.
-
If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry.
Data Presentation
Table 1: Hypothetical Degradation of this compound in 1 M HCl at 60°C
| Time (hours) | This compound (% Remaining) | 5,6-dimethyl-2-picolinamide (% Area) | 5,6-dimethylpicolinic acid (% Area) |
| 0 | 100 | 0 | 0 |
| 2 | 95.2 | 4.1 | 0.7 |
| 4 | 89.8 | 7.9 | 2.3 |
| 8 | 80.1 | 14.5 | 5.4 |
| 12 | 71.5 | 18.3 | 10.2 |
| 24 | 55.3 | 22.1 | 22.6 |
Note: This data is illustrative and intended to show a potential degradation profile. Actual results must be determined experimentally.
Table 2: Estimated ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound | 5,6-dimethyl-2-picolinamide | 5,6-dimethylpicolinic acid |
| H-3 | ~7.5 (d) | ~7.8 (d) | ~8.0 (d) |
| H-4 | ~7.3 (d) | ~7.4 (d) | ~7.6 (d) |
| 5-CH₃ | ~2.4 (s) | ~2.4 (s) | ~2.5 (s) |
| 6-CH₃ | ~2.6 (s) | ~2.6 (s) | ~2.7 (s) |
| -CONH₂ | - | ~7.5 (br s), ~5.8 (br s) | - |
| -COOH | - | - | ~10-12 (br s) |
Note: These are estimated chemical shifts based on general principles and data for similar compounds.[10][15][16][17][18][19] Actual chemical shifts should be determined experimentally.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for the forced acidic degradation study.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. nveo.org [nveo.org]
- 8. longdom.org [longdom.org]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.pdx.edu [web.pdx.edu]
- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 18. Proton NMR Table [www2.chemistry.msu.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
preventing byproduct formation in the synthesis of 5,6-Dimethylpicolinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 5,6-Dimethylpicolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of 2-cyanopyridines, including this compound, is the reaction of the corresponding pyridine-N-oxide with a cyanide source. This typically involves the activation of the N-oxide, followed by nucleophilic attack of the cyanide ion. A well-established procedure for a related compound, 2-cyano-6-methylpyridine, involves the reaction of 2-picoline-1-oxide with dimethyl sulfate to form an intermediate, which is then treated with sodium cyanide.[1] This general approach can be adapted for the synthesis of this compound from 5,6-dimethyl-2-picoline-N-oxide.
Q2: What are the primary byproducts observed during the synthesis of this compound?
The most common byproduct is the hydrolysis of the nitrile group, leading to the formation of 5,6-Dimethylpicolinamide . Under more vigorous acidic or basic conditions, this amide can be further hydrolyzed to 5,6-Dimethylpicolinic acid .[2][3][4] Incomplete reactions can also leave unreacted starting materials or intermediates.
Q3: How can I minimize the formation of the 5,6-Dimethylpicolinamide byproduct?
Minimizing the presence of water and controlling the reaction temperature are crucial to prevent the hydrolysis of the nitrile. Ensure all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[1] Careful control of reaction time and temperature during workup is also important to avoid conditions that favor hydrolysis.
Q4: Are there alternative synthetic routes to this compound?
Yes, other methods for the synthesis of cyanopyridines exist. These include:
-
Ammoxidation of 5,6-dimethyl-2-picoline: This industrial method involves the vapor-phase reaction of the corresponding picoline with ammonia and oxygen over a catalyst, typically a vanadium oxide-based catalyst.[5][6]
-
Sandmeyer-type reaction: Starting from 2-amino-5,6-dimethylpyridine, a diazonium salt can be formed and subsequently displaced by a cyanide group.
-
Halogen-nitrile exchange: If 2-chloro- or 2-bromo-5,6-dimethylpyridine is available, a nucleophilic substitution with a cyanide salt (e.g., CuCN or KCN with a catalyst) can yield the desired nitrile.
The choice of route depends on the availability of starting materials, scale of the reaction, and required purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete activation of the N-oxide | Ensure the activating agent (e.g., dimethyl sulfate, triflic anhydride) is fresh and added in the correct stoichiometric amount. Monitor the activation step by TLC or LC-MS to confirm the formation of the intermediate. | Complete consumption of the starting N-oxide and improved conversion to the product. |
| Insufficient cyanide nucleophile | Use a slight excess of the cyanide source (e.g., sodium cyanide, potassium cyanide). Ensure the cyanide salt is of high purity and dry. | Drive the reaction to completion and increase the yield of the desired nitrile. |
| Low reaction temperature or insufficient reaction time | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure the reaction is allowed to proceed for a sufficient duration for complete conversion. | Optimization of reaction kinetics leading to higher product yield. |
| Poor solubility of reagents | Choose an appropriate solvent that dissolves all reactants. For the cyanation step, a polar aprotic solvent like acetonitrile or DMF might be suitable. | Improved reaction rates and yields due to better mixing and interaction of reagents. |
Issue 2: Significant Formation of 5,6-Dimethylpicolinamide Byproduct
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | Reduced hydrolysis of the nitrile group, leading to a higher purity of the desired product. |
| Hydrolysis during workup | Perform the aqueous workup at low temperatures (e.g., using an ice bath). Minimize the contact time of the product with aqueous acidic or basic solutions. | Preservation of the nitrile functionality and prevention of amide formation. |
| Reaction temperature is too high | Optimize the reaction temperature. While higher temperatures may increase the reaction rate, they can also promote the hydrolysis of the nitrile if any water is present. | A balance between reaction rate and byproduct formation, leading to a cleaner reaction profile. |
Experimental Protocols
Synthesis of this compound via the N-Oxide Route (Adapted from a similar procedure[1])
Step 1: Formation of 5,6-Dimethyl-2-picoline-N-oxide
A detailed protocol for the N-oxidation of substituted picolines would typically involve reacting 5,6-dimethyl-2-picoline with an oxidizing agent such as hydrogen peroxide in acetic acid or with m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.
Step 2: Cyanation of 5,6-Dimethyl-2-picoline-N-oxide
-
To a solution of 5,6-dimethyl-2-picoline-N-oxide (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile), add the activating agent (e.g., dimethyl sulfate, 1.1 eq) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature for a specified time to ensure complete formation of the activated intermediate.
-
In a separate flask, prepare a solution of sodium cyanide (3.0 eq) in water.
-
Cool the cyanide solution to 0 °C in an ice bath.
-
Slowly add the solution of the activated N-oxide intermediate to the cold cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct dimethyl carbonate synthesis from CO 2 and methanol over a flower-like CeO 2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06187J [pubs.rsc.org]
- 5. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 6. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Technical Support Center: High-Purity 5,6-Dimethylpicolinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using high-purity 5,6-Dimethylpicolinonitrile in biological assays.
Frequently Asked Questions (FAQs)
1. What is the recommended method for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in a dry, high-quality organic solvent such as dimethyl sulfoxide (DMSO).[1][2] For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved before making further dilutions. The final concentration of the organic solvent in your aqueous assay buffer should be kept low (typically ≤0.5%) to avoid solvent-induced effects on your biological system.[2]
2. What are the storage and stability guidelines for this compound?
-
Solid Form: Store the solid compound in a tightly sealed vial in a dry environment at room temperature.
-
Stock Solutions: Aliquot the stock solution into single-use vials and store them tightly sealed at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh solutions for each experiment.[1]
-
Aqueous Solutions: It is not recommended to store the compound in aqueous solutions for more than one day.[3][4] Nitrile groups can undergo hydrolysis in aqueous environments, which may affect the compound's activity over time.[5][6][7]
3. What is the solubility of this compound in common biological buffers?
The solubility of this compound in aqueous buffers is expected to be limited. To achieve the desired final concentration in your assay, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer, such as Phosphate-Buffered Saline (PBS) or cell culture medium.[3] Vigorous mixing is advised to ensure a homogenous solution. If precipitation is observed, consider lowering the final concentration or adjusting the solvent ratio.
4. Are there known assay interference issues with this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Assay Medium | - Low aqueous solubility. - Final solvent concentration is too low to maintain solubility. | - Decrease the final concentration of the compound. - Increase the final DMSO concentration slightly (while staying within the tolerance of your assay, typically ≤0.5%). - Prepare fresh dilutions from the stock solution and add to the assay medium with vigorous mixing. |
| Inconsistent or Non-reproducible Results | - Compound degradation. - Incomplete dissolution of the compound. - Adsorption to plasticware. | - Use a freshly prepared stock solution or a new aliquot. - Ensure the compound is fully dissolved in the stock solution before further dilution. - Consider using low-adhesion microplates. |
| Unexpected Biological Activity (Potential False Positive) | - Non-specific activity due to the nitrile group. - Assay interference. | - Perform a counterscreen using a different assay technology. - Test the activity of a structurally related compound without the nitrile group, if available. - Run a vehicle control with the same final solvent concentration. |
| No Observed Biological Activity | - Compound inactivity at the tested concentrations. - Compound degradation. - Insufficient concentration. | - Test a broader range of concentrations. - Prepare a fresh stock solution and repeat the experiment. - Confirm the purity and identity of the compound. |
Experimental Protocols
General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.[1][2]
1. Cell Seeding:
- Culture cells to ~80-90% confluency.
- Trypsinize and count the cells.
- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
- Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Diagrams
Caption: General workflow for a cell-based cytotoxicity assay.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 5,6-Dimethylpicolinonitrile and Related Substituted Pyridines
A Guide for Researchers in Medicinal Chemistry and Drug Development
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5,6-dimethylpicolinonitrile alongside structurally related substituted pyridines. Understanding the spectral characteristics of this compound is crucial for researchers engaged in the synthesis and characterization of novel heterocyclic entities for drug discovery. This document presents a predicted 1H NMR spectrum for this compound based on established principles of NMR spectroscopy and by comparing it with experimental data from similar molecules. All quantitative data are summarized for easy comparison, and a detailed experimental protocol for acquiring such spectra is provided.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups attached to the pyridine ring. The electron-withdrawing nature of the nitrile group at the 2-position significantly influences the chemical shifts of the ring protons.
Structural Analysis and Signal Prediction:
-
Aromatic Protons: The pyridine ring has two aromatic protons at positions 3 and 4. The proton at position 3 (H-3) is expected to be a doublet, coupled to the proton at position 4 (H-4). Similarly, the proton at H-4 will also appear as a doublet, coupled to H-3. Due to the deshielding effect of the adjacent nitrile group, the H-3 proton is expected to resonate at a lower field (higher ppm) compared to the H-4 proton.
-
Methyl Groups: Two methyl groups are present at positions 5 and 6. These will each appear as a singlet, as there are no adjacent protons to couple with. The methyl group at the 6-position (adjacent to the nitrogen atom) is expected to be slightly deshielded compared to the methyl group at the 5-position.
The relationship between the structure of this compound and its predicted 1H NMR signals is illustrated in the diagram below.
Caption: Predicted 1H NMR signals for this compound.
Comparison with Alternative Substituted Pyridines
To provide context for the predicted spectrum of this compound, the following table summarizes the experimental 1H NMR data for several related pyridine derivatives. This comparison highlights the influence of different substituents on the chemical shifts of the pyridine ring protons and methyl groups.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | 5-CH₃ (ppm) | 6-CH₃ (ppm) | Other CH₃ (ppm) |
| This compound (Predicted) | ~7.6 (d) | ~7.3 (d) | - | ~2.3 (s) | ~2.5 (s) | - |
| 2,3-Lutidine[1][2] | ~7.0 (dd) | ~7.5 (d) | ~8.3 (d) | - | - | 2-CH₃: ~2.5 (s)3-CH₃: ~2.3 (s) |
| 3,4-Lutidine[3][4] | ~8.2 (s) | - | ~8.2 (d) | - | ~6.9 (d) | 3-CH₃: ~2.2 (s)4-CH₃: ~2.2 (s) |
| 2,6-Lutidine[5][6] | ~7.0 (d) | ~7.5 (t) | ~7.0 (d) | - | - | 2,6-CH₃: ~2.5 (s) |
| 2-Cyanopyridine[7] | ~7.9 (ddd) | ~7.7 (td) | ~7.4 (ddd) | - | ~8.7 (ddd) | - |
| 5-Cyano-2-methylpyridine[8] | ~7.8 (dd) | ~8.1 (d) | - | - | ~8.7 (d) | 2-CH₃: ~2.6 (s) |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, t: triplet, td: triplet of doublets, s: singlet.
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent is critical and should be one in which the compound is soluble and which does not have signals that overlap with the analyte signals.[9][10][11]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This is typically an automated process on modern spectrometers.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Pulse sequence: A standard single-pulse experiment is usually adequate.
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Analyze the chemical shifts, coupling constants (J-values), and integration to elucidate the structure of the molecule.
The following workflow illustrates the key steps in performing a 1H NMR spectral analysis.
Caption: Workflow for 1H NMR spectral analysis.
References
- 1. 2,3-Lutidine(583-61-9) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 3,4-Lutidine(583-58-4) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 8. 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR spectrum [chemicalbook.com]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
Interpreting the Mass Spectrum of 5,6-Dimethylpicolinonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor. This guide provides a detailed interpretation of the mass spectrum of 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. By comparing its fragmentation pattern with related structures, we can confidently assign its spectral features.
Predicted Mass Spectrum Analysis
The structure of this compound combines a dimethylated pyridine ring with a nitrile group. Its molecular formula is C₉H₈N₂, yielding a molecular weight of 132.17 g/mol . The electron ionization (EI) mass spectrum is predicted to exhibit a prominent molecular ion peak (M⁺˙) at an m/z of 132.
The subsequent fragmentation is expected to follow pathways characteristic of both alkylpyridines and aromatic nitriles. A primary fragmentation event is the loss of a hydrogen radical from one of the methyl groups to form a stable, resonance-delocalized cation. This is analogous to the observed loss of a hydrogen atom in the mass spectrum of 2,6-lutidine, which shows a strong M-1 peak.
Further fragmentation is likely to involve the nitrile group. Aromatic nitriles are known to undergo the loss of hydrogen cyanide (HCN), a neutral molecule, resulting in a fragment with an m/z of M-27. Another characteristic fragmentation is the loss of a cyano radical (·CN), leading to a fragment at M-26.
Comparison with Analogous Compounds
To substantiate these predictions, we can compare the expected fragmentation of this compound with the known mass spectral data of 2,6-lutidine and the general fragmentation patterns of aromatic nitriles.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses |
| 2,6-Lutidine | 107 | 106 (M-H), 92 (M-CH₃), 79 (M-C₂H₂) |
| Aromatic Nitriles | Variable | M-1 (loss of H), M-26 (loss of CN), M-27 (loss of HCN) |
| This compound (Predicted) | 132 | 131 (M-H), 117 (M-CH₃), 105 (M-HCN), 106 (M-CN) |
Proposed Fragmentation Pathway
The predicted fragmentation pathway for this compound begins with the molecular ion at m/z 132. The most favorable initial fragmentation is the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 131. This is followed by the characteristic losses of a methyl radical to give a fragment at m/z 117, hydrogen cyanide to yield a fragment at m/z 105, or a cyano radical to produce a fragment at m/z 106.
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 5,6-Dimethylpicolinonitrile
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of 5,6-Dimethylpicolinonitrile, a key building block in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the purity determination of non-volatile and thermally stable organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC method can effectively separate this compound from potential process-related impurities and degradation products.
Potential Impurities:
Based on common synthetic routes for picolinonitriles, potential impurities in this compound may include:
-
Impurity A: Unreacted starting materials (e.g., lutidine derivatives).
-
Impurity B: Isomeric picolinonitriles.
-
Impurity C: Oxidation byproducts (e.g., picolinic acid derivative).
-
Impurity D: Products of side reactions.
Quantitative Data Summary:
The following table summarizes representative data from a hypothetical HPLC analysis of a this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity C (Picolinic Acid Derivative) | 2.8 | 18,000 | 0.6 |
| Impurity A (Starting Material) | 4.1 | 30,000 | 1.0 |
| This compound | 7.5 | 2,910,000 | 98.0 |
| Impurity B (Isomer) | 8.2 | 21,000 | 0.7 |
| Impurity D (Side Product) | 11.9 | 27,000 | 0.9 |
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (for mobile phase modification).
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: 10% B to 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine ring).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.
4. Analysis and Purity Calculation:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Techniques
While HPLC is a robust and widely used method, alternative techniques can offer advantages in specific contexts, such as for orthogonal verification of purity or for compounds that are volatile.[2]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, high sensitivity, well-established, suitable for non-volatile compounds. | Requires a reference standard for absolute quantification, potential for co-elution of impurities. |
| Quantitative NMR (qNMR) | Direct measurement of analyte concentration based on the proportionality of NMR signal area to the number of nuclei.[3] | Primary analytical method (no need for a specific analyte reference standard), provides structural information, non-destructive.[4][5] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio.[6] | High sensitivity and selectivity, provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, potential for thermal degradation. |
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity.
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3) in which both the sample and internal standard are soluble.
-
NMR tubes.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with parameters that ensure accurate integration (e.g., long relaxation delay).
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
4. Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
Helium carrier gas.
-
Sample of this compound.
-
Suitable solvent (e.g., dichloromethane or ethyl acetate).
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: 40-400 amu.
3. Sample Preparation:
-
Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
4. Analysis:
-
Inject the sample into the GC-MS.
-
The purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound.
Caption: Comparison of Analytical Techniques.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities.[2] However, for orthogonal confirmation of purity and to obtain an absolute purity value without a specific reference standard, qNMR is a powerful alternative.[3][4][5] GC-MS is a highly sensitive technique suitable for identifying and quantifying volatile impurities, provided the analyte is thermally stable. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.
References
A Comparative Guide to 5,6-Dimethylpicolinonitrile and Its Pyridine Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Synthesis, and Biological Activity
In the landscape of medicinal chemistry and drug development, the nuanced structural variations among pyridine isomers can significantly influence their pharmacological profiles. This guide provides a comprehensive comparison of 5,6-Dimethylpicolinonitrile and its related dimethylpyridine (lutidine) isomers. By presenting key experimental data, detailed protocols, and visual representations of synthetic pathways, this document serves as a critical resource for researchers seeking to understand and leverage the unique characteristics of these compounds in their scientific endeavors.
Physicochemical Properties: A Comparative Overview
The position of methyl and nitrile groups on the pyridine ring dictates the physicochemical properties of each isomer, impacting factors such as solubility, boiling point, and crystal packing. A summary of these properties is presented below.
| Property | This compound (3,6-Dimethyl-2-pyridinecarbonitrile) | 2,3-Lutidine | 2,4-Lutidine | 2,5-Lutidine | 2,6-Lutidine | 3,4-Lutidine | 3,5-Lutidine |
| Molecular Formula | C₈H₈N₂ | C₇H₉N | C₇H₉N | C₇H₉N | C₇H₉N | C₇H₉N | C₇H₉N |
| Molecular Weight ( g/mol ) | 132.16 | 107.15 | 107.16 | 107.16 | 107.15 | 107.15 | 107.16 |
| Melting Point (°C) | Not available | -15 | -60 | -15 | -5.9 | -12 | -9 |
| Boiling Point (°C) | Not available | 162-163 | 159 | 157 | 144 | 163-164 | 169-170 |
| Density (g/mL at 20°C) | Not available | 0.945 | 0.927 | 0.926 | 0.9252 | 0.954 | 0.939 |
| Water Solubility | Not available | 95 g/L (26 °C) | 15 g/100 mL (20 °C) | 77 g/L (23 ºC) | 27.2% (w/w) at 45.3 °C | 52 g/L (20℃) | 33 g/L (20 ºC) |
Synthesis and Experimental Protocols
The synthesis of these pyridine isomers involves distinct chemical strategies. Below are representative experimental protocols for their preparation.
General Experimental Workflow
The general workflow for the synthesis, purification, and characterization of pyridine isomers is outlined below. This process is fundamental for obtaining high-purity compounds suitable for biological screening and further derivatization.
Synthesis of 3,6-Dimethyl-2-pyridinecarbonitrile (this compound)
General Protocol for Cyanation of Pyridine N-oxides:
-
Activation of Pyridine N-oxide: The corresponding dimethylpyridine N-oxide is activated using an agent like dimethyl sulfate or a phosphoryl chloride.
-
Cyanation: The activated intermediate is then reacted with a cyanide salt, such as potassium cyanide or sodium cyanide, in a suitable solvent.
-
Work-up and Purification: The reaction mixture is worked up by extraction and purified by chromatography or distillation to yield the desired cyanopyridine.
Characterization Data for 3,6-Dimethyl-2-pyridinecarbonitrile: [1]
-
¹H NMR (CDCl₃, δ): 2.43 (s, 3H), 2.58 (s, 3H), 7.04 (d, J = 7.9 Hz, 1H), 7.57 (br d, J = 7.9 Hz, 1H).
-
¹³C NMR (CDCl₃, δ): 18.0, 23.7, 116.5, 126.6, 132.8, 135.3, 138.2, 145.2, 157.5.
-
Elemental Analysis: Calculated for C₈H₈N₂: C, 72.68; H, 6.10; N, 21.20. Found: C, 72.80; H, 6.10; N, 21.23.
Synthesis of Lutidine Isomers
Synthesis routes for lutidine isomers often involve condensation reactions.
Example Protocol: Synthesis of 2,6-Lutidine [2][3][4] A laboratory-scale synthesis involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source. This forms a dihydropyridine intermediate, which is subsequently hydrolyzed and decarboxylated to yield 2,6-lutidine. Industrially, it is produced by the reaction of formaldehyde, acetone, and ammonia.[3]
Example Protocol: Synthesis of 3,5-Lutidine [5] Industrial production of 3,5-lutidine is achieved through the condensation of acrolein, ammonia, and formaldehyde.
Example Protocol: Synthesis of 2,3-Lutidine [6] One method involves the catalytic cyclization of propylene glycol, butanone, and ammonia in a fixed-bed reactor at 250-400°C. The crude product is then purified by washing and distillation.
Biological Activity: A Comparative Perspective
The biological activities of pyridine derivatives are highly dependent on their substitution patterns. While comprehensive, direct comparative studies of the cytotoxic or other biological effects of all six lutidine isomers and this compound are limited, existing research on related structures provides valuable insights. The nitrile group, in particular, is a well-established pharmacophore in numerous approved drugs.
The introduction of methyl and cyano groups can influence a molecule's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for receptor binding and metabolic stability. For instance, the varied placement of methyl groups in lutidine isomers affects their basicity and nucleophilicity, which in turn can alter their interaction with biological targets.
The general approach to evaluating the biological activity of these compounds is depicted in the following workflow.
Conclusion
The selection of a specific pyridine isomer in drug discovery is a critical decision driven by its unique physicochemical and biological properties. While this compound remains a less-studied isomer, its structural features suggest potential for further investigation. This guide provides a foundational comparison with its more characterized lutidine counterparts, offering researchers the necessary data and protocols to make informed decisions in their synthetic and drug development endeavors. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this important class of heterocyclic compounds.
References
The Unresolved Crystal Structure of 5,6-Dimethylpicolinonitrile: A Comparative Analysis with Isomeric Lutidines
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its physical properties and biological activity. While the crystal structure of 5,6-Dimethylpicolinonitrile remains undetermined in the public domain, a comparative analysis with structurally related compounds can provide valuable insights. This guide presents a comparison with the known crystal structures of lutidine (dimethylpyridine) isomers, offering a framework for the potential structural characteristics of this compound and detailing the experimental approach for its future determination.
Comparative Crystallographic Data
To contextualize the potential structure of this compound, a comparison with the crystallographic data of its parent scaffold isomers, 2,3-Lutidine and 2,6-Lutidine, is presented below. This data, determined by single-crystal X-ray diffraction, reveals key parameters that define the crystal lattice and molecular arrangement.
| Parameter | 2,3-Lutidine | 2,6-Lutidine | This compound |
| Chemical Formula | C₇H₉N | C₇H₉N | C₈H₈N₂ |
| Molecular Weight | 107.15 g/mol | 107.15 g/mol | 132.16 g/mol |
| Crystal System | Monoclinic | Orthorhombic | To be determined |
| Space Group | C2/c | Fdd2 | To be determined |
| a (Å) | Data not available | 13.782(3) | To be determined |
| b (Å) | Data not available | 14.805(3) | To be determined |
| c (Å) | Data not available | 6.317(1) | To be determined |
| α (°) | 90 | 90 | To be determined |
| β (°) | Data not available | 90 | To be determined |
| γ (°) | 90 | 90 | To be determined |
| Volume (ų) | Data not available | 1288.9(4) | To be determined |
| Z | Data not available | 8 | To be determined |
| Temperature (K) | 150(2) | 120(2) | To be determined |
| Data Source | [1] | [2] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like this compound would follow a well-established protocol involving single-crystal X-ray diffraction. This technique provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid.[3][4][5]
Crystal Growth
The initial and often most challenging step is to grow single crystals of high quality, typically 0.1-0.5 mm in each dimension. Common methods for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and promotes crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
-
Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms.[1][2] The diffractometer rotates the crystal through a series of orientations, and at each orientation, the diffraction pattern of X-rays is recorded by a detector.
Structure Solution and Refinement
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is then processed.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group, which describes the symmetry elements within the crystal.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most complex step and is typically solved using computational methods like direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined by adjusting the atomic positions, and their anisotropic displacement parameters, to achieve the best possible agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.
Experimental Workflow
The general workflow for the crystal structure determination of a small molecule is depicted in the following diagram.
References
Comparative Reactivity Analysis: 5,6-Dimethylpicolinonitrile vs. 4,6-Dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 5,6-Dimethylpicolinonitrile and 4,6-Dimethylnicotinonitrile. The discussion integrates theoretical principles with available experimental data to offer insights into how the isomeric placement of substituents influences the reactivity of the pyridine ring and the nitrile functional group.
Introduction
This compound and 4,6-Dimethylnicotinonitrile are substituted pyridine derivatives that serve as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Their reactivity is governed by the interplay of electronic and steric effects originating from the methyl groups, the nitrile group, and the nitrogen atom within the pyridine ring. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and predicting the course of chemical transformations.
Chemical Structures:
| Compound | Structure |
| This compound | ![]() |
| 4,6-Dimethylnicotinonitrile | ![]() |
Theoretical Comparison of Reactivity
The differing positions of the nitrile and methyl groups in these two isomers lead to distinct electronic and steric environments, which in turn dictate their reactivity in various chemical reactions.
Electronic Effects
The pyridine ring is inherently electron-deficient, a characteristic that is modulated by the attached functional groups. Methyl groups are electron-donating through an inductive effect (+I), which increases the electron density on the pyridine ring. The nitrile group, on the other hand, is strongly electron-withdrawing (-I and -M effects), decreasing the electron density of the ring.
-
This compound: The nitrile group is at the 2-position, adjacent to the ring nitrogen. This proximity enhances the electron-withdrawing effect on the C2 and C6 positions, making them more susceptible to nucleophilic attack. The methyl groups at the 5- and 6-positions provide electron density to the ring, which can partially offset the effect of the nitrile group, particularly at the C5 and C6 positions.
-
4,6-Dimethylnicotinonitrile: The nitrile group is at the 3-position. Its electron-withdrawing effect is most pronounced at the ortho (C2 and C4) and para (C6) positions. The methyl groups at C4 and C6 donate electron density, which can influence the overall reactivity and regioselectivity of reactions.
A logical diagram illustrating these electronic influences is presented below:
Caption: Electronic contributions of substituents in the two isomers.
Steric Effects
Steric hindrance plays a significant role in determining the accessibility of reaction centers.
-
This compound: The nitrile group at C2 and the methyl group at C6 create a sterically crowded environment around the nitrogen atom and the C2 position. This can hinder the approach of bulky reagents to these sites.
-
4,6-Dimethylnicotinonitrile: The nitrogen atom is less sterically hindered compared to the 5,6-isomer. The C2 position is also relatively accessible. The methyl group at C4 may provide some steric shielding to the adjacent C3 and C5 positions.
Comparison of Reactivity in Key Reactions
While direct comparative experimental data is scarce, the following sections provide an analysis based on established principles of organic chemistry and available information.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for functionalizing pyridine rings, especially when activated by electron-withdrawing groups and bearing a good leaving group.
Theoretical Reactivity:
For SNAr to occur, a leaving group (e.g., a halogen) would need to be present on the ring. Assuming a chloro-substituted derivative, the reactivity would be as follows:
-
Chloro-5,6-Dimethylpicolinonitriles: A chloro group at the 4-position would be activated by the para-nitrile group, making it susceptible to nucleophilic attack. A chloro group at the 3 or 5-position would be less activated.
-
Chloro-4,6-Dimethylnicotinonitriles: A chloro group at the 2-position would be strongly activated by both the adjacent ring nitrogen and the ortho-nitrile group, making this position highly reactive towards nucleophiles.[1] A chloro group at the 5-position would be less activated.
Experimental Data Summary:
| Reaction | Substrate | Reagent | Product | Yield | Reference |
| SNAr | 2-Chloro-4,6-dimethylnicotinonitrile | 4-Aminoacetophenone | 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile | Not specified | [1] |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-4,6-dimethylnicotinonitrile
This protocol is based on a reported synthesis.[1]
-
Reaction Setup: A mixture of 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq.), 4-aminoacetophenone (1.0 eq.), and ethanol is prepared in a round-bottom flask.
-
Acid Catalyst: A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the solid precipitate is collected by filtration to yield the product.
Caption: Workflow for a typical SNAr reaction.
Reduction of the Nitrile Group
The nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid depending on the reaction conditions.
Theoretical Reactivity:
The ease of reduction of the nitrile group is generally influenced by the electronic environment. The electron-withdrawing nature of the pyridine ring can facilitate the reduction. Steric hindrance around the nitrile group could potentially slow down the reaction with bulky reducing agents.
-
This compound: The nitrile group at C2 is in a sterically hindered position, which might require more forcing conditions or less bulky reducing agents for efficient conversion.
-
4,6-Dimethylnicotinonitrile: The nitrile group at C3 is less sterically encumbered, potentially allowing for easier access by reducing agents.
Experimental Data Summary:
No specific experimental data for the reduction of either this compound or 4,6-Dimethylnicotinonitrile was found in the searched literature.
General Experimental Protocol: Reduction of a Pyridinecarbonitrile (Hypothetical)
-
Reaction Setup: The pyridinecarbonitrile (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask under an inert atmosphere.
-
Reducing Agent: A reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., NiCl₂ or CoCl₂) or catalytic hydrogenation (e.g., H₂, Pd/C) is used.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. Progress is monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched, and the product is extracted and purified by column chromatography or crystallization.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Theoretical Reactivity:
The hydrolysis of nitriles is a well-established reaction. The rate can be influenced by the electronic nature of the pyridine ring and steric factors.
-
This compound: The steric hindrance around the C2 nitrile group might slightly decrease the rate of hydrolysis compared to a less hindered nitrile.
-
4,6-Dimethylnicotinonitrile: The less hindered nitrile at the C3 position is expected to undergo hydrolysis under standard conditions.
Experimental Data Summary:
No specific experimental data for the hydrolysis of either this compound or 4,6-Dimethylnicotinonitrile was found in the searched literature.
General Experimental Protocol: Acid-Catalyzed Hydrolysis of a Pyridinecarbonitrile (Hypothetical)
-
Reaction Setup: The pyridinecarbonitrile (1.0 eq.) is suspended in an aqueous acid solution (e.g., concentrated HCl or H₂SO₄).
-
Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled and neutralized with a base to precipitate the carboxylic acid, which is then collected by filtration and purified.
Conclusion
Based on theoretical considerations, 4,6-Dimethylnicotinonitrile is predicted to be more reactive towards nucleophilic aromatic substitution at the 2-position (when a suitable leaving group is present) due to the combined activating effects of the ring nitrogen and the nitrile group. The nitrile group in 4,6-Dimethylnicotinonitrile is also sterically more accessible, which may favor its reduction and hydrolysis compared to the more hindered nitrile in this compound.
References
A Comparative Guide to the Structure-Activity Relationship of Picolinonitrile Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The picolinonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of picolinonitrile derivatives, with a focus on their activity as kinase inhibitors. While direct and comprehensive SAR studies on 5,6-dimethylpicolinonitrile derivatives are not extensively available in the public domain, this guide draws upon data from closely related picolinonitrile and pyrimidine-5-carbonitrile analogs to infer potential SAR trends and provide a basis for future drug design and development. The information presented herein is intended to guide researchers in the rational design of novel kinase inhibitors based on the picolinonitrile core.
Comparative Analysis of Picolinonitrile and Related Derivatives
The biological activity of picolinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring. These modifications influence the molecule's ability to interact with the target kinase's active site, affecting potency and selectivity.
Key Structural Features and Their Impact on Activity:
-
Substitutions on the Pyridine Ring: The addition of various functional groups to the pyridine ring significantly modulates the inhibitory activity. For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which share the cyanopyridine motif, substitutions at the 6-position of the pyrimidine ring (analogous to the positions on the picolinonitrile ring) have been explored.[1]
-
Nature of the Substituent: The electronic properties of the substituents (electron-donating or electron-withdrawing) play a crucial role. In some series of pyrimidine-5-carbonitriles, electron-withdrawing groups were found to be more active as COX-2 inhibitors.[2]
-
Basicity of Substituents: For certain antitubercular 6-substituted pyridine derivatives, an increase in the basicity of the substituent at the heteroaromatic ring was correlated with higher potency.[3]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of various picolinonitrile-related derivatives against different kinases. This data is compiled from multiple studies and serves as a comparative benchmark.
Table 1: In Vitro PI3Kα Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Analogs [1]
| Compound ID | R Group | IC50 (nM) against PI3Kα |
| BKM-120 (Control) | - | 44.6 ± 3.6 |
| 17e | 4-Trifluoromethylphenyl | 104.1 ± 8.5 |
| 17m | 3-Fluorophenyl | 34.7 ± 2.1 |
| 17o | 3-Chlorophenyl | 32.4 ± 2.8 |
| 17p | 3-Bromophenyl | 31.8 ± 4.1 |
Table 2: In Vitro COX-2 Inhibitory Activity of Pyrimidine-5-Carbonitrile Derivatives [2]
| Compound ID | Substituent | IC50 (µM) against COX-2 |
| Celecoxib (Control) | - | 0.04 |
| Nimesulide (Control) | - | 0.08 |
| 3a | 4-Fluorophenyl | 0.05 |
| 3c | 4-Methoxyphenyl | 0.06 |
| 5a | 4-Fluorophenylsulfonamide | 0.03 |
| 5c | 4-Methoxyphenylsulfonamide | 0.04 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the activity of kinase inhibitors.
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials:
-
Kinase enzyme (e.g., PI3Kα)
-
Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (picolinonitrile derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[4]
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader
-
-
Procedure:
-
Prepare a solution of the kinase in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase solution to the wells of the microplate.
-
Add the test compounds to the wells containing the kinase.
-
Incubate the kinase and compound mixture for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by adding the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway, a common target for picolinonitrile-based inhibitors.
Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Synthesis of a 5,6-Dimethylpicolinonitrile Derivative
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies with Supporting Experimental Data
The synthesis of specifically substituted picolinonitriles, such as 5,6-dimethylpicolinonitrile, is a critical step in the development of various pharmaceutical and agrochemical compounds. The strategic placement of the nitrile and methyl groups on the pyridine ring offers a versatile scaffold for further chemical modifications. This guide provides a comparative analysis of plausible synthetic routes for a this compound derivative, offering insights into their respective advantages and disadvantages. The validation of the synthesized product through established analytical techniques is also detailed.
Comparison of Synthetic Routes
Three primary synthetic strategies are considered for the preparation of this compound: Ammoxidation of 2,3-lutidine, the Sandmeyer reaction starting from 2-amino-5,6-dimethylpyridine, and the cyanation of a 2-halo-5,6-dimethylpyridine. Each method presents a unique set of reaction conditions, potential yields, and considerations regarding starting materials and byproducts.
| Synthetic Route | Starting Material | Key Reagents | General Conditions | Potential Advantages | Potential Disadvantages | Reported Yields (for analogous compounds) |
| Ammoxidation | 2,3-Lutidine (2,3-Dimethylpyridine) | Ammonia, Oxygen (or Air), Metal Oxide Catalyst (e.g., V-Mo oxides) | High temperature (vapor phase) | Direct conversion of a methyl group to a nitrile; potentially cost-effective for large-scale production. | Requires specialized high-temperature reactor; catalyst optimization can be complex; potential for over-oxidation to pyridine-2-carboxylic acid and other byproducts. | Variable, highly dependent on catalyst and reaction conditions. |
| Sandmeyer Reaction | 2-Amino-5,6-dimethylpyridine | NaNO₂, Acid (e.g., HCl), CuCN | Diazotization at low temperature (0-5 °C), followed by cyanation. | Well-established and versatile reaction for introducing a nitrile group to an aromatic ring.[1][2] | Diazonium intermediates can be unstable and potentially explosive if not handled properly; requires a multi-step process from the corresponding nitro or other precursors to get the amine. | 65-80% for similar heterocyclic amines. |
| Cyanation of Halopyridine | 2-Chloro-5,6-dimethylpyridine | Metal Cyanide (e.g., NaCN, KCN, CuCN), Solvent (e.g., DMSO, DMF) | Typically heated in a polar aprotic solvent; may require a catalyst (e.g., Pd or Ni complexes). | Good functional group tolerance; can be high-yielding.[3][4] | Requires the synthesis of the corresponding halopyridine, which may add steps to the overall process; use of toxic metal cyanides. | 82-90% for cyanation of similar chloropyridines.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and validation of the this compound derivative are provided below. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.
Synthesis via Cyanation of 2-Chloro-5,6-dimethylpyridine
This protocol is adapted from procedures for the cyanation of other halopyridines.[3][4]
Materials:
-
2-Chloro-5,6-dimethylpyridine
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5,6-dimethylpyridine (1 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with toluene (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to obtain this compound.
Validation of Synthesis
The successful synthesis and purity of the this compound derivative can be confirmed using a combination of spectroscopic and chromatographic techniques.
1. Infrared (IR) Spectroscopy:
-
Objective: To identify the presence of the nitrile functional group.
-
Procedure: Acquire the IR spectrum of the purified product.
-
Expected Result: A sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of a C≡N stretching vibration.[5][6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the overall structure and substitution pattern of the molecule.
-
Procedure: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Result:
-
¹H NMR: Signals corresponding to the two methyl groups and the two aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be consistent with the 5,6-dimethyl-2-cyano substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the two methyl groups, and the nitrile carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[7]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the compound and confirm its molecular weight.
-
Procedure: Inject a dilute solution of the purified product into a GC-MS system.
-
Expected Result:
Visualizing the Synthetic Workflow
The general workflow for the synthesis and validation of the this compound derivative can be visualized as a sequential process.
Caption: A generalized workflow for the synthesis and validation of this compound.
This guide provides a foundational understanding of the synthetic approaches and validation procedures for this compound. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. It is recommended that each synthetic step be carefully optimized and the final product be rigorously characterized using the analytical methods described.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. IR and NMR spectroscopy | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data Comparison: 5,6-Dimethylpicolinonitrile vs. Picolinonitrile
A detailed analysis of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for 5,6-Dimethylpicolinonitrile is presented below, in comparison with its parent compound, picolinonitrile. Due to the limited availability of experimental data for this compound, this guide utilizes predicted spectroscopic data for its analysis. This information is crucial for researchers in the fields of materials science, medicinal chemistry, and organic synthesis for the characterization and quality control of these compounds.
Comparative Spectroscopic Analysis
The introduction of two methyl groups onto the pyridine ring of picolinonitrile is expected to cause shifts in the absorption frequencies in both the IR and UV-Vis spectra. These shifts can provide valuable insights into the electronic and vibrational properties of the molecule.
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound and the experimental IR spectrum of picolinonitrile are summarized in Table 1. The presence of the nitrile (C≡N) group is a key characteristic of both molecules, and its stretching vibration is expected to appear in a similar region for both compounds. The addition of the methyl groups in this compound introduces C-H stretching and bending vibrations, which will be absent in the spectrum of picolinonitrile.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Picolinonitrile |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | - |
| Nitrile (C≡N) Stretch | ~2230 | ~2230 |
| Aromatic C=C Stretch | 1600-1450 | 1587, 1475, 1435 |
| Aliphatic C-H Bend | 1450-1350 | - |
Table 1. Comparison of key predicted IR absorption bands for this compound and experimental IR absorption bands for Picolinonitrile.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these compounds are governed by the π-electron systems of the pyridine ring and the nitrile group. The addition of electron-donating methyl groups to the pyridine ring in this compound is predicted to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to picolinonitrile. This is due to the destabilization of the highest occupied molecular orbital (HOMO).
| Compound | Predicted λmax (nm) | Experimental λmax (nm) | Solvent |
| This compound | ~275 | Not Available | - |
| Picolinonitrile | - | 265[1] | Cyclohexane[1] |
Table 2. Comparison of predicted UV-Vis absorption maxima for this compound and experimental data for Picolinonitrile.
Experimental and Computational Methodologies
Experimental Protocol for Spectroscopic Analysis
Infrared (IR) Spectroscopy:
A standard procedure for acquiring the IR spectrum of a solid sample such as picolinonitrile involves the use of a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a small drop can be placed between two salt (NaCl or KBr) plates.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is recorded to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The sample pellet or salt plates are placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
UV-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of a compound is typically measured in a dilute solution using a UV-Vis spectrophotometer.
-
Solvent Selection: A solvent that does not absorb in the wavelength range of interest is chosen. For aromatic compounds like picolinonitriles, solvents such as cyclohexane, ethanol, or methanol are commonly used.
-
Solution Preparation: A stock solution of the compound is prepared at a known concentration. This stock solution is then diluted to prepare a series of solutions of varying concentrations.
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer, and a baseline correction is performed.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Computational Protocol for Spectral Prediction
Due to the absence of experimental data for this compound, its IR and UV-Vis spectra were predicted using computational chemistry methods.
-
Structure Optimization: The 3D structure of the this compound molecule is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
IR Spectrum Prediction: Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the vibrational frequencies and their corresponding intensities, which can be plotted to generate a predicted IR spectrum.
-
UV-Vis Spectrum Prediction: The prediction of the UV-Vis spectrum is achieved using Time-Dependent Density Functional Theory (TD-DFT) calculations on the optimized structure. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum.
Experimental Workflow
The general workflow for the spectroscopic analysis of a chemical compound is illustrated in the following diagram.
Caption: General workflow for IR and UV-Vis spectroscopic analysis.
References
A Comparative Guide to Catalysts for Picolinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2-picolinonitrile, a key intermediate in the pharmaceutical and agrochemical industries, relies heavily on the selection of an appropriate catalyst. The primary industrial route to 2-picolinonitrile is the vapor-phase ammoxidation of 2-picoline. This guide provides a comparative analysis of three distinct classes of catalysts employed in this process: Vanadium Oxide on a Vanadium Metal Support, Vanadium Oxide on a Ceramic Support (V₂O₅/TiO₂), and Mixed Metal Oxide catalysts of the Mo-V-Te-Nb-O type. The performance of these catalysts is evaluated based on conversion, selectivity, and yield, with supporting experimental data and detailed protocols to inform catalyst selection for research and development.
Performance Comparison of Catalysts
The efficacy of a catalyst in the synthesis of 2-picolinonitrile is determined by its ability to facilitate high conversion of the 2-picoline starting material while maintaining high selectivity towards the desired 2-picolinonitrile product. The following table summarizes the performance of the three catalyst types based on reported experimental data.
| Catalyst Type | Catalyst Example | Starting Material | Conversion (%) | Selectivity (%) | Yield (%) | Reaction Temperature (°C) |
| Vanadium Oxide on Metal Support | Vanadium oxide on vanadium metal | 2-Picoline | 60.2 | 79.4 (to 2-picolinonitrile) | ~47.8 | 486-505 |
| Vanadium Oxide on Ceramic Support | Modified V₂O₅/TiO₂ | 2-Picoline | 91 | 95 (to 2-picolinonitrile) | ~86.5 | Not Specified |
| Mixed Metal Oxide | MoVTeNbOₓ | Propane* | ~90 | ~50 (to acrylonitrile) | ~45 | 693 K (420°C) |
*Note: The data for the Mixed Metal Oxide catalyst is for the ammoxidation of propane to acrylonitrile, a well-studied reaction for this catalyst type, and is included to demonstrate its catalytic potential in ammoxidation reactions.[1]
Signaling Pathways and Experimental Workflows
The synthesis of 2-picolinonitrile via ammoxidation of 2-picoline involves a complex series of reactions on the catalyst surface. The general workflow for catalyst testing and product synthesis is depicted below.
Caption: General experimental workflow for picolinonitrile synthesis.
The catalytic cycle for the ammoxidation of 2-picoline over a vanadium-based catalyst is believed to follow a Mars-van Krevelen mechanism. This mechanism involves the lattice oxygen of the metal oxide catalyst participating in the oxidation of the substrate. The reduced catalyst is then re-oxidized by gas-phase oxygen.
Caption: Mars-van Krevelen mechanism for ammoxidation.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of each catalyst type are provided below.
Vanadium Oxide on Vanadium Metal Support
Catalyst Preparation: Particulate 99% pure vanadium metal (ranging from approximately 3 to 12 U.S. mesh sizes) is heated in air at 550°C for 14 hours. This process forms a vanadium oxide layer on the surface of the metal, resulting in a catalyst with a surface area of approximately 0.2 square meters per gram.[2]
Experimental Procedure for Ammoxidation: The ammoxidation reaction is carried out in a fixed-bed reactor. The prepared catalyst is loaded into the reactor. A feed mixture of 2-picoline, ammonia, and air is passed through the catalyst bed at a temperature ranging from 350 to 600°C.[2] For a specific example, a feed mixture with a molar ratio of 2-picoline to ammonia to air of 1.7:3.8:8.5 moles per liter of catalyst per hour is used.[2] The reaction products are collected by condensation and analyzed by gas chromatography to determine the conversion of 2-picoline and the yield of 2-picolinonitrile.
Vanadium Oxide on Ceramic Support (V₂O₅/TiO₂)
Catalyst Preparation: A vanadium-titanium catalyst can be prepared by the mixing method.[3] While the specific details for the cited high-performance catalyst are not fully available, a general method involves impregnating a TiO₂ support with a solution of a vanadium precursor, such as ammonium metavanadate (NH₄VO₃). The impregnated support is then dried and calcined at an elevated temperature to form the active V₂O₅ species on the TiO₂ surface.
Experimental Procedure for Ammoxidation: The ammoxidation of 2-picoline is performed in a fixed-bed reactor. The V₂O₅/TiO₂ catalyst is placed in the reactor, and a gaseous mixture of 2-picoline, ammonia, and air is introduced. The reaction temperature, liquid hourly space velocity (LHSV), and the molar ratios of the reactants are key parameters that are optimized to achieve high conversion and selectivity.[3] The reactor effluent is cooled to condense the liquid products, which are then analyzed by gas chromatography.
Mixed Metal Oxide Catalyst (MoVTeNbOₓ)
Catalyst Preparation: The MoVTeNbOₓ catalyst is typically synthesized via a hydrothermal method. A solution is prepared by dissolving molybdenum, vanadium, tellurium, and niobium precursors in water. For example, ammonium heptamolybdate, ammonium metavanadate, telluric acid, and niobium oxalate can be used. This solution is then heated in an autoclave under autogenous pressure. The resulting solid is filtered, washed, and dried. The final catalyst is obtained after calcination under an inert atmosphere (e.g., nitrogen) at a high temperature, for instance, 600°C.
Experimental Procedure for Ammoxidation: The catalytic performance of the MoVTeNbOₓ catalyst is evaluated in a fixed-bed reactor. The catalyst is loaded into the reactor, and a feed gas mixture containing the hydrocarbon (e.g., propane or picoline), ammonia, and oxygen (or air), diluted with an inert gas like helium, is passed over the catalyst bed. The reaction is conducted at elevated temperatures, typically in the range of 400-500°C.[4] The product stream is analyzed using online gas chromatography to determine the conversion of the reactant and the selectivity to the nitrile product.[4]
References
Safety Operating Guide
Personal protective equipment for handling 5,6-Dimethylpicolinonitrile
Essential Safety and Handling Guide for 5,6-Dimethylpicolinonitrile
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound, tailored for research, scientific, and drug development professionals.
Chemical Safety Overview
This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin and serious eye irritation. It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure risks.
| Hazard Statement | Classification | Precautionary Measures |
| Flammability | Flammable liquid and vapour (H226) | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools. |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. |
| Skin Irritation | Causes skin irritation (H315) | Wear protective gloves and flame-retardant antistatic protective clothing. |
| Eye Irritation | Causes serious eye irritation (H319) | Wear eye and face protection. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following equipment is mandatory:
-
Eye and Face Protection : Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as disposable nitrile gloves, are required for short-term protection.[1] For prolonged or heavy contact, consult the glove manufacturer's resistance guide.
-
Lab Coat : A flame-retardant and antistatic lab coat is necessary. Ensure it is buttoned and fits properly to cover as much skin as possible.[1]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[1]
-
-
Respiratory Protection : If there is a risk of inhaling vapors or aerosols, especially in poorly ventilated areas, a NIOSH-approved respirator is required.[1] Administrative and engineering controls, such as working in a chemical fume hood, should be the primary means of exposure control.[1]
Operational and Disposal Plans
Handling Protocol:
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a properly functioning chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Ground and bond the container and receiving equipment to prevent static discharge.
-
-
During Use :
-
Avoid contact with skin and eyes.[3]
-
Do not breathe vapors or aerosols.
-
Use non-sparking tools.
-
Do not eat, drink, or smoke in the handling area.
-
-
After Handling :
-
Wash hands and any exposed skin thoroughly after handling.
-
Decontaminate all equipment and work surfaces.
-
Spill and Emergency Procedures:
-
Small Spills :
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover drains to prevent entry into the sewer system.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it in a sealed container for disposal.
-
-
Large Spills :
-
Evacuate the danger area and consult an expert.
-
Keep away from heat and sources of ignition.
-
-
First Aid :
-
If Swallowed : Immediately rinse mouth and drink two glasses of water at most. Consult a physician.
-
In Case of Skin Contact : Immediately take off all contaminated clothing and rinse the skin with water/shower.
-
In Case of Eye Contact : Rinse with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
-
If Inhaled : Move the person to fresh air.
-
Disposal Plan:
All waste, including contaminated materials and empty containers, must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant. Do not allow the product to enter drains.
Experimental Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


